Product packaging for Deta-NO(Cat. No.:)

Deta-NO

Cat. No.: B1240627
M. Wt: 165.2 g/mol
InChI Key: HMRRJTFDJAVRMR-UHFFFAOYSA-P
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Description

Contextualizing Nitric Oxide (NO) Donors in Chemical Biology Research

Nitric oxide is a simple, unstable free radical molecule that plays crucial roles as an endogenous signaling molecule in numerous physiological and pathological processes, including vasodilation, neurotransmission, immune response, and cellular signaling frontiersin.orgscbt.comwiley-vch.de. Due to its inherent instability and short half-life in biological systems, directly administering NO gas in a controlled manner for research or therapeutic purposes is challenging frontiersin.orgwiley-vch.defrontiersin.org.

NO donors are chemical compounds designed to release NO or related reactive nitrogen species under specific conditions, providing a means to circumvent the limitations of using gaseous NO scbt.comwiley-vch.defrontiersin.orgmdpi.com. These compounds are indispensable tools in chemical biology for studying NO-mediated mechanisms and elucidating NO-dependent signaling pathways scbt.com. They enable researchers to investigate the effects of NO in various biological contexts, such as its role in regulating blood flow, modulating neurotransmitter release, mediating immune defense, and exploring the pathophysiology of conditions like hypertension, neurodegenerative diseases, and inflammatory disorders scbt.com.

Historical Development and Significance of Diazeniumdiolates in Exogenous NO Delivery Research

The chemistry of diazeniumdiolates traces back to early investigations into the reactions of nitric oxide with nucleophiles nih.govnih.govacs.org. Pioneering work in the 1960s described the formation of adducts from the reaction of NO with certain nucleophiles nih.govnih.govacs.org. While initially attracting limited notice, later research revealed that these adducts could hydrolyze to regenerate NO in a bioactive form nih.govacs.org. This discovery laid the foundation for the development of diazeniumdiolates as a significant class of exogenous NO donors nih.govacs.org.

The significance of diazeniumdiolates, including DETA-NO, lies in their ability to release NO spontaneously in aqueous media at predictable rates, unlike some other NO donors that require enzymatic activation or specific chemical reactions researchgate.netfrontiersin.orgnih.govoup.com. This property allows researchers to achieve controlled and sustained NO release, mimicking endogenous NO production and enabling detailed study of its biological effects scbt.com. The development of a variety of diazeniumdiolates with different NO release half-lives has provided researchers with a versatile toolkit to probe the effects of varying NO exposure durations and concentrations nih.govnih.govresearchgate.net.

Classification and Structural Diversity of Diazeniumdiolates Relevant to this compound Research

Diazeniumdiolates, also known as NONOates, contain a core [N(O)NO]⁻ functional group attached to a nucleophile frontiersin.orgnih.gov. They are broadly classified based on the atom (X) to which the diazeniumdiolate group is bonded: C-, N-, O-, or S-type compounds researchgate.netnih.govacs.org.

This compound is an example of an N-type diazeniumdiolate, where the diazeniumdiolate group is appended to a nitrogen atom of diethylenetriamine (B155796) nih.govacs.org. The chemical structure of this compound involves the coordination of diethylenetriamine with nitric oxide molecules ontosight.ai. Specifically, this compound is formally designated as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate caymanchem.com. The structural features of diazeniumdiolates, including the cis orientation of the oxygens and the considerable double-bond character of the N-N linkage in the [N(O)NO]⁻ group, contribute to their properties and NO release mechanisms nih.gov.

The structural diversity within the diazeniumdiolate class allows for a range of NO release kinetics, from seconds to hours, depending on the nature of the nucleophilic adduct and the solution conditions (pH, temperature) caymanchem.comresearchgate.netnih.govnih.gov. This variability in release profiles is crucial for researchers to select appropriate NO donors for specific experimental designs aimed at studying the temporal and concentration-dependent effects of NO nih.gov.

Overview of Research Paradigms Utilizing this compound

This compound is widely used across various research paradigms in chemical biology to investigate the effects of exogenous NO. Its controlled and relatively long half-life of NO release (approximately 20 hours at 37°C and pH 7.4) makes it suitable for studies requiring sustained NO exposure caymanchem.comoup.com.

Research utilizing this compound spans numerous areas:

Cellular Signaling and Function: this compound is used to study the direct effects of NO on cell proliferation, differentiation, and other cellular processes. For instance, it has been employed to evaluate the effects of NO on cell proliferation in ovine trophectoderm cells and to investigate NO's role in promoting mouse embryonic stem cell differentiation by repressing Nanog expression sigmaaldrich.comsigmaaldrich.cn. Studies have also explored its impact on neuronal cells, noting effects like delayed cell death and rapid depolarization of neuronal membranes, although some effects may be independent of NO release at high concentrations nih.gov.

Vascular Biology: this compound has been used to study vasodilation and vascular function. Research in porcine models has correlated outflow function and outflow tract vessel diameter changes with this compound administration sigmaaldrich.comsigmaaldrich.cn. It has also been shown to relax precontracted mouse tracheal smooth muscle sigmaaldrich.comsigmaaldrich.cn.

Cancer Research: this compound has been investigated for its potential antineoplastic effects. Studies have shown that this compound can inhibit the growth of endometrial cancer cells and reduce the number of stem-like cells in these cell lines, potentially by upregulating genes like RASSF1 and CDKN1A and reducing the expression of stemness markers such as SOX-2 and ALDH1A1 nih.gov.

Postharvest Physiology: this compound has found application in postharvest research to extend the shelf-life of horticultural products by releasing NO gas. It has been shown to inhibit browning in apple slices and delay senescence in various fruits and vegetables researchgate.netresearchgate.net.

Development of NO-Releasing Materials: this compound and other diazeniumdiolates serve as precursors for creating NO-releasing materials, such as polymeric coatings, for applications like preventing biofilm formation mdpi.com.

These diverse applications highlight this compound's utility as a research tool to provide controlled NO release for probing its multifaceted biological roles in various systems and processes.

Here is a data table summarizing some reported half-lives of this compound under different conditions:

CompoundCondition (pH, Temperature)Half-lifeSource
This compound7.4, 37°C~20 hours caymanchem.comoup.com
This compound7.4, 22-25°C56 hours caymanchem.com

Here is a data table summarizing some research findings utilizing this compound:

Research AreaModel SystemObserved Effect of this compoundPotential Mechanism/Associated FactorsSource
Cellular ProliferationOvine trophectoderm (oTr1) cellsStimulates proliferationVia nitric oxide and polyamine-TSC2-MTOR signaling pathways sigmaaldrich.comsigmaaldrich.cn
Stem Cell DifferentiationMouse embryonic stem cellsPromotes differentiationRepression of Nanog expression sigmaaldrich.comsigmaaldrich.cn
Neuronal CellsCerebellar granule neuronsInduces delayed cell death; causes rapid membrane depolarizationMitochondrial respiration inhibition; excitotoxicity via glutamate (B1630785) release; direct effect on cation-selective channels (potentially independent of NO at high conc.) nih.gov
Vascular FunctionPorcine anterior segment perfusion modelCorrelated outflow function and outflow tract vessel diameter changes; reduces total pulmonary vascular resistance (in rats)Preferential dilation of pulmonary circulation (in rats); improved resistive properties of pulmonary vasculature (in rats) sigmaaldrich.comoup.comsigmaaldrich.cn
Smooth Muscle RelaxationMouse isolated tracheal smooth muscleRelaxes precontracted muscleNot explicitly detailed in source snippets sigmaaldrich.comsigmaaldrich.cn
Cancer GrowthHuman endometrial cancer cell lines (HEC-1B, Ishikawa, AN3CA, KLE)Inhibits growth; reduces stem-like cell subpopulationsUpregulation of RASSF1 and CDKN1A; reduction of SOX-2 and ALDH1A1 expression nih.gov
Postharvest BrowningFresh-cut apple slicesInhibits surface browningRelease of NO gas researchgate.netresearchgate.net
Postharvest SenescenceVarious fruits and vegetablesDelays senescenceRelease of NO gas; potential reduction of ethylene (B1197577) production researchgate.netresearchgate.net
Biofilm PreventionPolymeric coatings on PET and silicone elastomerSignificantly reduces P. aeruginosa adhesionRelease of NO from N-diazeniumdiolate donors formed on aminosilane (B1250345) molecules mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H15N5O2+2 B1240627 Deta-NO

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H15N5O2+2

Molecular Weight

165.2 g/mol

IUPAC Name

2-[2-azaniumylethyl-[hydroxy(nitroso)amino]amino]ethylazanium

InChI

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h11H,1-6H2/p+2

InChI Key

HMRRJTFDJAVRMR-UHFFFAOYSA-P

Canonical SMILES

C(CN(CC[NH3+])N(N=O)O)[NH3+]

Synonyms

1-hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene
2,2'-(hydroxynitrosohydrazono) bis-ethanimine
DETA-NO
diethylenetriamine-NO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Diethylenetriamine/nitric Oxide Adducts

Fundamental Principles of Diazeniumdiolate Synthesis

The synthesis of diazeniumdiolates generally involves the reaction of a nucleophile, such as a primary or secondary amine, with nitric oxide gas under specific conditions. frontiersin.orgtandfonline.comresearchgate.net This reaction leads to the formation of the characteristic [N(O)NO]⁻ functional group attached to the nucleophile. tandfonline.com

Nitric Oxide Loading and Adduct Formation Mechanisms

The formation of diazeniumdiolates involves the reaction of nitric oxide with a suitable amine precursor. Two primary hypotheses have been proposed for the mechanism of diazeniumdiolate formation under anaerobic conditions, differing in the reactive state of NO. One proposed mechanism involves NO reacting with an amine to form a nitrosamine (B1359907) radical anion, which subsequently reacts with another molecule of NO to form the diazeniumdiolate. nih.gov Another proposed mechanism suggests that NO first dimerizes to N₂O₂, which then acts electrophilically to couple with the amine, forming the diazeniumdiolate. nih.gov

The "loading" of nitric oxide onto the amine precursor is a crucial step in this synthesis. This process typically occurs under elevated pressures of NO gas. researchgate.netresearchgate.net The efficiency of NO loading and the subsequent adduct formation are influenced by several factors, including the nature of the amine, the reaction environment, and the specific reaction conditions employed.

Influence of Reaction Conditions on Adduct Yield and Purity

The yield and purity of diazeniumdiolate adducts are significantly influenced by the reaction conditions. Key parameters include the pressure of nitric oxide, temperature, solvent, and the presence and strength of a base. researchgate.netCurrent time information in Bangalore, IN.fishersci.fiacs.orgacs.org

High pressures of NO gas are generally employed to drive the reaction towards adduct formation. researchgate.netresearchgate.net However, working with high-pressure NO can pose safety challenges, as rapid depressurization has been associated with unexpected events. acs.org

The choice of solvent and base also plays a critical role. Reactions are often conducted under basic conditions. researchgate.netresearchgate.net The amount and strength of the base can alter the extent of diazeniumdiolation and the reaction pathway. acs.org Solvents can impact the reaction rate and the solubility of reactants and products. cem.com

Research has explored various reaction conditions to optimize yield and purity and to develop safer and more scalable synthetic methods. For instance, a scalable methodology for the synthesis of diazeniumdiolates in water using a calcium hydroxide (B78521) base has been reported, offering a safer alternative to methods involving highly flammable solvents and strong bases. acs.orgresearchgate.net

Competitive side reactions, such as the formation of N-nitrosamines, can occur, particularly with polyamine precursors. nih.govresearchgate.net These side reactions can reduce the yield of the desired diazeniumdiolate and introduce impurities. Controlling reaction conditions is essential to minimize the formation of undesired byproducts.

Synthesis of Deta-NO and Related Diethylenetriamine-Based Diazeniumdiolates

This compound is a specific diazeniumdiolate formed from diethylenetriamine (B155796) (DETA) and nitric oxide. tandfonline.comnih.govscilit.com DETA is a triamine with the formula HN(CH₂CH₂NH₂)₂. wikipedia.org Its chemical properties are similar to ethylenediamine. wikipedia.org

Precursor Selection and Stoichiometry

The primary precursor for this compound synthesis is diethylenetriamine. mountainscholar.org DETA is a colorless, hygroscopic liquid soluble in water and polar organic solvents. wikipedia.orgthegoodscentscompany.com It is a weak base. wikipedia.orgthegoodscentscompany.com

The stoichiometry of the reaction between DETA and nitric oxide is critical for the formation of this compound. While the general reaction involves the addition of NO to amine groups to form the diazeniumdiolate functionality, the specific structure of DETA with its primary and secondary amine groups can influence the reaction outcome and the potential for forming different adducts or side products. nih.gov The goal is typically to achieve the formation of the bis-diazeniumdiolate on the diethylenetriamine scaffold.

Reaction Environment Control (e.g., Pressure, Temperature, Solvent)

The synthesis of this compound, like other diazeniumdiolates, requires careful control of the reaction environment, including pressure, temperature, and solvent. Current time information in Bangalore, IN.fishersci.fiacs.org The reaction is typically carried out under an atmosphere of nitric oxide gas at elevated pressure. researchgate.netresearchgate.net

Temperature plays a role in the reaction kinetics and the stability of the formed product. While specific temperature ranges for this compound synthesis are often detailed in proprietary or specific research protocols, diazeniumdiolate synthesis is commonly performed at controlled temperatures, sometimes at lower temperatures, to favor adduct formation and minimize decomposition or side reactions. acs.org

The choice of solvent is also important. Polar solvents are often used, given the nature of the reactants and products. wikipedia.org The use of basic conditions is generally required for diazeniumdiolate formation. researchgate.netresearchgate.net

Research into scalable and safer synthesis methods highlights the importance of solvent choice and the use of less hazardous bases. acs.orgresearchgate.net For example, the use of water as a solvent with a calcium hydroxide base has been explored for diazeniumdiolate synthesis to improve safety and scalability compared to methods using organic solvents and stronger bases. acs.orgresearchgate.net

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound with high purity is essential for reliable studies of its chemical and biological properties. Purification and isolation techniques are employed to separate the desired diazeniumdiolate product from unreacted starting materials, side products (such as nitrosamines), and reaction byproducts.

Typical purification techniques for organic compounds, which may be adapted for diazeniumdiolates, include chromatography (e.g., column chromatography), crystallization, and precipitation. rsc.orgdiva-portal.orgnih.gov The specific method chosen depends on the scale of the synthesis, the nature and quantities of impurities, and the desired purity level.

For research applications, spectroscopic characterization techniques, such as UV spectroscopy, are used to confirm the identity and assess the purity of the synthesized this compound. nih.govmountainscholar.org Diazeniumdiolate salts typically exhibit a strong UV chromophore around 250 nm. nih.gov

Chemical Modifications for Tunable Nitric Oxide Release Kinetics

The ability to control the rate and duration of NO release from this compound adducts is crucial for tailoring their application in various research contexts. Chemical modifications provide a powerful means to achieve this tunability. By altering the chemical environment around the diazeniumdiolate group or by incorporating the this compound into different matrices, researchers can significantly influence its decomposition rate and, consequently, the NO release profile. nih.govnih.govnih.gov

Strategies for Modulating Half-Life and NO Payload

The half-life of NO release from N-diazeniumdiolates, including this compound, is influenced by factors such as pH, temperature, and the chemical structure of the parent amine. nih.gov Modifying the this compound structure or its local environment can modulate its half-life and the total amount of NO released (NO payload).

One strategy involves altering the groups attached to the nitrogen atoms of the DETA backbone that form the diazeniumdiolate. The electronic and steric properties of these substituents can affect the stability of the diazeniumdiolate and thus the rate of proton-initiated decomposition. nih.govgoogle.com For instance, studies on cyclodextrin-based NONOates, structurally related to this compound adducts, have shown that varying the type and amount of secondary amines and exterior chemical modification can lead to adjustable NO payloads and release half-lives. nih.gov

Another approach focuses on the microenvironment surrounding the this compound. Encapsulation within different materials can shield the diazeniumdiolate from protons or other species that trigger NO release, thereby prolonging the half-life. nih.govunc.edu The physical properties of the matrix, such as hydrophobicity and porosity, can impact NO release kinetics and achievable payloads. nih.gov

Research has demonstrated that the half-lives of NONOates can span a wide range, from seconds to many hours, highlighting the potential for significant modulation through structural and environmental control. This compound itself is known for having one of the longest half-lives among simple amine-based NONOates. nih.govunc.edu

Here is a table illustrating the variability in NO release parameters observed with different NONOate structures, providing context for the tunability achievable with diazeniumdiolate donors:

NONOate StructureHalf-Life (pH 7.4, 37 °C)NO Payload (mol NO / mol donor)Reference
PROLI NONOate~1.8 seconds2 nih.gov
PAPA NONOate~3 hours2 nih.gov
DPTA NONOate~39 minutes2 nih.gov
DETA NONOate~20 hours2 nih.gov
CD-EDA/NO3.36 hoursVariable nih.gov
CD-DETA/NO4.22 hoursVariable nih.gov

Note: Half-life and payload values can vary depending on specific experimental conditions and the form of the donor (free or incorporated into a material).

Polymer-Conjugated this compound Systems for Controlled Release Research

Conjugating this compound to polymers is a widely explored strategy to achieve controlled and sustained NO release, which is particularly relevant for various research applications. nih.govnih.govwikipedia.orgacs.org Polymer conjugation can improve the stability of the NO donor, enhance its solubility, and provide a framework for localized or targeted delivery in research settings. sigmaaldrich.com

The choice of polymer and the method of conjugation significantly influence the resulting material's properties and the NO release profile. Polymers can be designed to respond to specific stimuli (e.g., pH, temperature) or to degrade over time, triggering or modulating NO release. mdpi.commdpi.com

Electrospinning is a versatile technique used to produce nanofibers from polymer solutions, offering a high surface area-to-volume ratio and tunable porosity. acs.orgbio-integration.org Integrating this compound into electrospun nanofibers allows for the creation of fibrous scaffolds that can release NO in a controlled manner. wikipedia.org

In this approach, this compound is typically incorporated into the polymer solution before the electrospinning process. As the fibers are formed, the this compound becomes embedded within the polymer matrix. The release of NO from these nanofibers is then governed by the diffusion of the NO donor through the polymer, the degradation rate of the polymer, and the access of protons or other triggers from the surrounding environment. bio-integration.orgdovepress.com Electrospun nanofibers containing NO donors have been investigated for research purposes, such as in studies related to wound healing and antimicrobial applications, where controlled NO release is desired. nih.govdovepress.com

Encapsulating this compound within dendrimers or liposomes represents another strategy for controlled NO delivery in research. These nanoscale carriers can protect the NO donor and influence its release kinetics. nih.govnih.govnih.govthegoodscentscompany.comnih.govplos.orgaacrjournals.orgrsc.orgresearchgate.netrsc.orgmdpi.comnih.govresearchgate.net

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with internal cavities that can encapsulate small molecules like this compound. nih.govaacrjournals.orgrsc.orgmdpi.comnih.gov The structure and surface chemistry of the dendrimer can be tailored to control the loading capacity and the release rate of the encapsulated NO donor. nih.govmdpi.comnih.gov Studies have explored the synthesis of dendrimers with varying structures and surface modifications to achieve tunable NO storage and release properties. nih.govgoogle.com The release kinetics from dendrimer-encapsulated NONOates can be influenced by factors such as the dendrimer generation, the nature of the exterior functional groups, and the pH of the environment. nih.gov

Research findings indicate that dendrimers modified with different groups can exhibit a broad range of NO release kinetics and high NO storage capabilities. nih.gov

Here is a table summarizing NO release characteristics from some dendrimer-based systems (though not exclusively this compound, illustrating the principle of tunability):

Dendrimer Type / ModificationTotal NO Release (μmol NO/mg)Half-Life (pH 7.4, 37 °C)Reference
PPI-PO0.9 - 3.80.3 - 4.9 hours nih.gov
PPI-PEG0.9 - 3.80.3 - 4.9 hours nih.gov
PPI-ACN0.9 - 3.80.3 - 4.9 hours nih.gov
PPI-PO/ACN HybridVariableTunable (intermediate) google.com

Note: Data represents ranges observed across different generations and specific modifications within the PPI dendrimer family.

Liposomes: Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic molecules. nih.govplos.orgresearchgate.netrsc.org this compound can be encapsulated within liposomes to control its release. The lipid composition, size, and surface modifications of the liposomes can be adjusted to influence the encapsulation efficiency, stability, and NO release profile. nih.govplos.orgrsc.org

Encapsulation within a liposomal lipid bilayer can retard the protonation-induced release of NO from NONOates by protecting the donor from the external environment. nih.gov Studies have shown that liposome-encapsulated NO donors can exhibit improved stability and controlled release compared to the free donor. plos.orgbgsu.edu The encapsulation efficiency can be influenced by factors such as the lipid concentration. plos.org

Rational Design of this compound Derivatives for Specific Research Applications

The rational design of this compound derivatives involves a deliberate and systematic approach to synthesize compounds with specific, desired NO release characteristics for targeted research applications. frontiersin.orglongdom.orgnih.govmdpi.comchinesechemsoc.org This process leverages an understanding of the relationship between chemical structure, environment, and NO release kinetics. longdom.orgnih.gov

By rationally designing this compound derivatives, researchers can aim to achieve:

Specific Release Rates: Tailoring the half-life of NO release to match the requirements of a particular biological process or experimental timeline. nih.govmdpi.com

Targeted Delivery: Incorporating moieties that direct the this compound derivative to a specific cell type, tissue, or organ in a research model. acs.orgsigmaaldrich.comfrontiersin.org

Stimuli-Responsive Release: Designing derivatives that release NO in response to specific triggers present in the research environment, such as changes in pH, temperature, or the presence of certain enzymes or light. frontiersin.orgmdpi.com

Optimized NO Payload: Modifying the structure to control the total amount of NO that can be released from the donor. nih.govnih.gov

Rational design often involves computational modeling and structure-activity relationship studies to predict how modifications will affect the NO release profile. longdom.orgnih.gov This allows for the focused synthesis and testing of derivatives with a higher probability of possessing the desired properties for a specific research question. The goal is to create NO-releasing tools that offer enhanced control and specificity compared to simple, unmodified this compound. nih.govfrontiersin.org

Nitric Oxide Release Kinetics and Mechanistic Studies from Deta No

Factors Governing Nitric Oxide Spontaneous Release from Deta-NO

The spontaneous release of NO from this compound is significantly affected by the surrounding chemical and physical conditions. Key factors include pH, temperature, and the structural characteristics of the diazeniumdiolate.

pH-Dependency of NO Release

The rate of NO release from this compound is highly dependent on pH. Diazeniumdiolates, including this compound, are generally more stable in basic solutions and undergo accelerated decomposition as the pH decreases frontiersin.orguni-due.denih.govmountainscholar.org. This acid-catalyzed decomposition is a fundamental aspect of their NO-releasing mechanism mountainscholar.orgnih.gov. At physiological pH (around 7.4), this compound exhibits a sustained NO release profile with a relatively long half-life compared to other diazeniumdiolates caymanchem.comfrontiersin.orgnih.govnih.gov. Below pH 5.0, this compound decomposition becomes rapid . This pH sensitivity allows for differential NO release rates in environments with varying acidity, such as the slightly more acidic tumor microenvironment compared to healthy tissue rsc.orgrsc.org.

Studies have shown that as the pH is reduced, the rate of NO release from this compound increases researchgate.net. However, below pH 7, the increase in NO release rate becomes less pronounced researchgate.net.

Temperature-Dependency of NO Release

Temperature is another crucial factor influencing the rate of NO release from this compound. The decomposition of diazeniumdiolates is a temperature-dependent process, with higher temperatures leading to faster NO release frontiersin.orgnih.govmountainscholar.orgnih.govnih.gov. This compound's half-life is significantly shorter at physiological temperature (37 °C) compared to room temperature (22-25 °C) caymanchem.comfrontiersin.orgnih.govnih.gov.

For example, the half-life of this compound is reported to be approximately 20 hours at 37 °C and pH 7.4, while it extends to about 56 hours at 22-25 °C and pH 7.4 caymanchem.comfrontiersin.orgnih.gov. This temperature dependence is a general characteristic of diazeniumdiolates and is an important consideration when designing experiments or applications involving this compound frontiersin.orgmountainscholar.orgnih.govnih.gov.

Here is a table summarizing the temperature dependency of this compound half-life at pH 7.4:

Temperature (°C)Half-life (hours)Source
37~20 caymanchem.comfrontiersin.orgnih.govnih.gov
22-25~56 caymanchem.comfrontiersin.orgnih.gov

Structural Influence on NO Release Rates among Diazeniumdiolates

The chemical structure of the amine precursor from which a diazeniumdiolate is derived significantly impacts its NO release kinetics frontiersin.orguni-due.denih.govnih.govrsc.org. Variations in the amine structure lead to a wide range of half-lives among different diazeniumdiolates, spanning from seconds to many hours frontiersin.orguni-due.denih.govnih.gov.

This compound, derived from diethylenetriamine (B155796), is known for its relatively long half-life compared to other diazeniumdiolates like PROLI NONOate or DEA NONOate frontiersin.orguni-due.denih.govnih.gov. This difference in release rates is attributed to the specific chemical environment provided by the amine structure around the diazeniumdiolate functional group frontiersin.orgnih.gov. Factors such as steric hindrance and electronic effects of neighboring groups can influence the stability of the diazeniumdiolate and, consequently, the rate of protonation and NO release nih.gov. For instance, studies have shown that varying neighboring groups can affect the diazeniumdiolate group differently, with vicinal carboxyl groups increasing and alkyl groups decreasing the rate of NO release nih.gov.

Here is a table illustrating the range of half-lives among some representative diazeniumdiolates at 37 °C and pH 7.4:

DiazeniumdiolateHalf-lifeSource
PROLI NONOate1.8 seconds frontiersin.orgnih.gov
DEA NONOate~6 minutes (at pH 5.6) nih.gov, 0.47 +/- 0.10 min-1 (rate constant at pH 7.4, 37°C) nih.gov nih.govnih.gov
DPTA NONOate3 hours nih.gov
DETA NONOate20 hours caymanchem.comfrontiersin.orgnih.govnih.gov
SPER/NOLonger than DEA/NO nih.gov, 0.019 +/- 0.002 min-1 (rate constant at pH 7.4, 37°C) nih.gov nih.govnih.gov

Kinetic Modeling of NO Release from this compound

Understanding and predicting the rate of NO release from this compound is crucial for its effective use in research and potential applications. Kinetic modeling provides a mathematical framework to describe this process.

First-Order Decomposition Kinetics

In simple aqueous solutions and under constant pH and temperature conditions, the decomposition of this compound and the subsequent release of NO typically follow first-order kinetics caymanchem.comfrontiersin.orguni-due.denih.govmountainscholar.org. This means that the rate of decomposition is directly proportional to the concentration of the this compound remaining vaia.comlibretexts.orgpearson.comlibretexts.org.

The first-order decomposition can be described by the integrated rate law: ln([this compound]t / [this compound]0) = -kt where [this compound]t is the concentration of this compound at time t, [this compound]0 is the initial concentration, and k is the first-order rate constant vaia.comlibretexts.org. The half-life (t1/2) of a first-order reaction is related to the rate constant by the equation: t1/2 = ln(2) / k This first-order kinetic behavior allows for predictable NO release rates under defined conditions frontiersin.orguni-due.denih.gov.

Studies have confirmed that this compound dissociates following first-order kinetics in a pH-dependent manner caymanchem.com. The half-life values reported for this compound at specific pH and temperature conditions are consistent with a first-order decay process caymanchem.comfrontiersin.orgnih.gov.

Multi-Phase Release Profiles in Complex Research Media

While first-order kinetics provide a good description of this compound decomposition in simple buffer solutions, the NO release profiles can become more complex in biological or complex research media rsc.orgresearchgate.net. These complex environments may contain various components, such as proteins, lipids, and other molecules, that can interact with this compound or the released NO, influencing the release kinetics rsc.orgresearchgate.net.

In some cases, the NO release from this compound in complex media might exhibit multi-phase profiles, deviating from a simple first-order decay rsc.orgmicrosoft.com. This can be due to factors like interactions with encapsulation systems (e.g., liposomes or polymers), diffusion limitations within a matrix, or reactions with other components in the medium rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov. For instance, when this compound is incorporated into liposomes or polymeric materials, the release rate can be retarded, leading to a prolonged half-life and potentially a more complex release profile compared to the free compound in buffer rsc.orgrsc.orgrsc.orgnih.gov. These multi-phase profiles might involve initial bursts of release followed by slower, sustained release phases rsc.org. Kinetic modeling in such cases may require more complex models than a simple first-order model to accurately describe the observed release behavior ptfarm.pl.

Studies evaluating NO release from this compound encapsulated in liposomes have shown a slightly delayed release compared to free this compound, with an extended half-life nih.gov. Similarly, this compound incorporated into polymeric coatings has demonstrated prolonged half-lives and controlled release behaviors rsc.org. These examples highlight how the complexity of the research medium or delivery system can lead to multi-phase release profiles that necessitate more intricate kinetic modeling approaches rsc.orgptfarm.pl.

By-Product Formation during this compound Decomposition in Research Systems

The decomposition of this compound in research systems can lead to the formation of by-products in addition to the intended release of nitric oxide. Understanding these by-products is crucial as they can potentially influence experimental outcomes.

Identification of Decomposition Products

The primary organic by-product of this compound decomposition is diethylenetriamine (DETA) nih.gov. This occurs as the diazeniumdiolate group is cleaved from the parent molecule during the NO release process arizona.edu.

Besides DETA and nitric oxide, other nitrogen-containing compounds can potentially be involved in the decomposition or subsequent reactions in the research system. Studies on the decomposition of other nitrogen-containing compounds have identified species such as nitrous oxide (N2O), nitrogen dioxide (NO2), and even nitric acid (HNO3) as potential products, depending on the specific compound and conditions cdc.govdtic.mil. While the direct formation yields of these from this compound specifically are not as extensively detailed as the primary products (NO and DETA) in the provided search results, their potential presence in complex research matrices should be considered. Nitrite (B80452) is also mentioned as a decomposition product in the context of decomposed DETA-NONOate solutions nih.gov.

Influence of By-products on Experimental Outcomes

The presence of decomposition by-products, particularly diethylenetriamine and potentially nitrite or other reactive nitrogen species, can influence experimental outcomes in several ways:

Direct Biological Effects: Diethylenetriamine itself is a chemical compound with its own properties. It is described as a corrosive and irritant substance with an ammonia-like odor nih.gov. While the concentrations of DETA produced from this compound decomposition in typical research settings might be low, higher concentrations or accumulation over time could exert direct biological effects on cells or tissues being studied, independent of NO signaling nih.gov. For instance, one study noted that high concentrations of DETA-NONOate elicited distinct effects on cerebellar granule neurons that were not mediated by NO, suggesting a direct effect of the compound itself or its by-products nih.gov. Application of decomposed DETA-NONOate solution (containing DETA and nitrite) had no effect in that specific experimental setup, indicating that in that context, the effect was attributed to the intact DETA-NONOate molecule, but this highlights the importance of considering the activity of decomposition products nih.gov.

Interference with NO Measurement: Some by-products or their reaction products can interfere with the accurate measurement of nitric oxide. While electrochemical detection is a common method for direct NO measurement, the presence of other electroactive species from decomposition could potentially affect the readings mountainscholar.org.

Further Reactions: By-products like DETA, with its amine groups, can potentially react with other components in the research system, leading to the formation of secondary products that could have their own biological or chemical effects. Nitrite, if formed, can also participate in various reactions in biological media.

Researchers utilizing this compound must be mindful of the potential influence of these by-products and, where necessary, employ appropriate controls or analytical methods to differentiate the effects of released NO from those of the decomposition products.

Molecular and Cellular Mechanisms of Deta No Action in in Vitro and Ex Vivo Research Models

Mechanisms of Nitric Oxide Uptake and Bioavailability in Cellular Systems

The delivery and bioavailability of nitric oxide derived from donors like Deta-NO in cellular systems are critical aspects of studying NO-mediated effects. While small molecules generally exhibit some degree of cellular uptake through mechanisms such as simple diffusion, facilitated diffusion, and active transport, the efficiency can vary, particularly for hydrophilic compounds. nih.gov The spontaneous decomposition of this compound in aqueous solutions releases NO, which can then interact with cellular components. nih.gov The concentration of free NO released from this compound is estimated to be significantly lower than the concentration of the parent compound. nih.gov

Research utilizing techniques such as electrochemical measurement with NO-selective electrodes has allowed for the real-time detection of NO released from DETA-NONOate in ex vivo cultured human tissues, such as corneoscleral segments. nih.gov These studies demonstrate that exogenous NO donors like DETA-NONOate lead to a significant increase in detectable NO production within these tissues, highlighting their utility in delivering NO to cellular environments in research settings. nih.gov The bioavailability of NO from this compound within cells influences the activation of downstream signaling pathways and the resulting cellular responses.

Nitric Oxide Signaling Pathways Elucidated by this compound in Cellular Research

This compound has been instrumental in dissecting the complex signaling pathways mediated by nitric oxide in various cellular contexts. NO signaling can be broadly categorized into cGMP-dependent and cGMP-independent mechanisms. mdpi.comresearchgate.netnih.gov The specific pathway activated and the resulting cellular outcome often depend on the concentration of NO released. mdpi.comnih.gov

Cyclic Guanosine (B1672433) Monophosphate (cGMP)-Dependent Pathways

The classical and well-established mechanism of NO signaling involves the activation of soluble guanylate cyclase (sGC), a heme-containing enzyme. researchgate.netnih.govnih.govfrontiersin.org NO binding to the heme group of sGC stimulates its catalytic activity, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.netnih.govnih.govfrontiersin.org Increased intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, ultimately mediating a range of cellular responses. researchgate.netnih.gov

This compound has been extensively used to study these cGMP-dependent pathways. For instance, in vascular smooth muscle cells (VSMCs), low concentrations of this compound have been shown to enhance proliferation via a cGKI-dependent pathway. mdpi.com Studies in human hematopoietic stem and progenitor cells (HSPCs) demonstrated that low this compound concentrations activated classical NO signaling, evidenced by increased intracellular cGMP levels and PKG-dependent protein phosphorylation. nih.gov In dendritic cells (DCs), the anti-apoptotic effects of this compound and its ability to enhance cytotoxic activity and trigger T-lymphocyte proliferation were found to be mediated through cGMP generation. aacrjournals.org Inhibition of sGC with compounds like ODQ has been shown to abolish or reduce the effects of this compound that are mediated through the cGMP pathway in various cell types, including trabecular meshwork cells and dendritic cells. aacrjournals.orgarvojournals.org

Research indicates that the NO/cGMP/PKG pathway plays a crucial role in processes such as vasorelaxation, inhibition of platelet aggregation, and modulation of cell growth and differentiation. researchgate.netnih.gov

cGMP-Independent Signaling Mechanisms

Beyond the classical sGC-cGMP pathway, nitric oxide can exert its effects through various cGMP-independent mechanisms, particularly at higher concentrations. mdpi.comresearchgate.netnih.govnih.gov These pathways often involve direct interactions of NO or reactive nitrogen species (RNS) with cellular components, leading to post-translational modifications of proteins or interactions with transition metals. researchgate.netnih.gov

This compound has been utilized to investigate these alternative signaling routes. For example, high concentrations of this compound have been shown to reduce VSMC growth independent of cGKI. mdpi.com In human monoblastoid cells lacking soluble guanylate cyclase, DETA-NONOate was still able to increase the expression of p21 protein, a cell cycle regulator, demonstrating a cGMP-independent effect. nih.gov

Protein S-nitrosylation is a critical cGMP-independent post-translational modification involving the covalent attachment of an NO moiety to a reactive cysteine thiol group on a protein. researchgate.netnih.govahajournals.org This modification can alter protein structure, function, localization, and interactions, serving as a key mechanism for NO to regulate cellular processes. nih.govahajournals.org

This compound, by releasing NO, can induce S-nitrosylation of cellular proteins. Research has demonstrated that S-nitrosylation can play important roles in various cellular functions and has been implicated in different disease states. ahajournals.orgmichaeljfox.orgresearchgate.net For instance, S-nitrosylation of specific proteins has been investigated as a potential biomarker in neurodegenerative diseases. michaeljfox.org Studies using this compound have provided insights into the role of S-nitrosylation in regulating enzyme activity, such as the inhibition of complex I and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in cellular metabolism upon prolonged exposure to NO released from this compound. nih.gov The formation of S-nitrosothiols can occur through various mechanisms, including transnitrosylation from low-molecular-weight S-nitrosothiols or transition metal-catalyzed reactions. ahajournals.orgnih.gov

Nitric oxide can directly interact with transition metal centers in metalloproteins, forming metal-nitrosyl complexes. nih.govfrontiersin.org This interaction can lead to conformational changes and modulate the activity of these proteins. nih.govfrontiersin.org A prime example is the binding of NO to the heme iron of sGC, which is the initial step in the classical cGMP-dependent pathway. nih.govfrontiersin.org However, NO can also interact with other metalloproteins, influencing their function independently of cGMP. nih.gov

While the interaction with sGC is the most well-studied, research using NO donors contributes to understanding the broader implications of NO binding to transition metals in other cellular contexts. For instance, studies have explored the interaction of NO with the heme center of cytochrome c oxidase, leading to its inactivation. nih.gov The formation of iron-nitrosyl complexes is another aspect of NO chemistry involving transition metals that can be investigated using NO donors. jove.com The precise conditions and the specific metal involved influence the nature and consequences of transition metal nitrosylation. ahajournals.orgnih.gov

Cellular Responses to this compound-Derived Nitric Oxide Exposure in Research

Exposure of cells and tissues to nitric oxide released from this compound elicits a wide array of cellular responses in research models, often in a concentration- and time-dependent manner. nih.govnih.gov These responses reflect the intricate signaling networks activated by NO.

In studies on vascular smooth muscle cells, this compound has shown concentration-dependent effects on growth, with low concentrations promoting proliferation and high concentrations causing inhibition. mdpi.com In human endometrial cancer cells, DETA/NO induced a dose- and time-dependent reduction in cell viability, accompanied by activation of caspase-3 and cell cycle arrest at the G0/G1 phase. nih.govnih.gov This was associated with decreased expression of cyclins and increased expression of tumor suppressor genes like RASSF1 and CDKN1A. nih.govnih.gov

This compound has also been used to investigate NO effects on stem cells. Low concentrations of this compound have been shown to promote proliferation and delay differentiation of human embryonic stem cells, while higher concentrations induced differentiation. nih.govmdpi.comencyclopedia.pub In human HSPCs, low this compound concentrations promoted proliferation, whereas elevated concentrations slowed proliferation and induced differentiation, with increased S-nitrosylation levels observed at high concentrations. nih.gov

In trabecular meshwork cells, this compound exposure resulted in a time-dependent decrease in cell volume, an effect mediated through sGC and cGMP. arvojournals.org Furthermore, in ex vivo isolated myofibers, this compound treatment increased the number of satellite cells, suggesting a role for NO in regulating muscle regeneration. researchgate.net

Proliferative and Differentiative Responses in Stem and Progenitor Cell Research

Research utilizing this compound has shed light on the complex, often dose-dependent, effects of NO on the proliferation and differentiation of stem and progenitor cells. Studies have shown that low concentrations of this compound (e.g., 2–20 μM) can delay the differentiation of human embryonic stem cells (hESCs), promoting the expression of pluripotency markers such as Nanog, Oct-4, and Sox2. mdpi.comnih.gov This effect includes the retention of the cell surface antigen SSEA-4 and the repression of differentiation markers like Brachyury, Gata4, Gata6, Fgf5, and Fgf8. nih.gov Conversely, high concentrations of this compound (e.g., 0.25–1.0 mM or 0.25–1 mM) have been reported to induce differentiation in mouse embryonic stem cells (mESCs) by down-regulating Nanog and Oct-4 expression and promoting the expression of early endoderm markers. mdpi.comnih.gov

In human hematopoietic stem and progenitor cells (HSPCs), this compound exhibits a biphasic role in proliferation and differentiation. Low to intermediate concentrations encourage HSPC proliferation, while higher levels slow proliferation and induce differentiation. frontiersin.orgnih.gov Specifically, elevated concentrations starting at 10 μM this compound induced a dramatic change in cell distribution, increasing cell fractions that underwent fewer divisions at the expense of highly proliferative cells. frontiersin.org At high concentrations, myeloid differentiation was increased at the expense of lymphoid progenitors. frontiersin.orgnih.gov

Studies have also explored the impact of this compound on cancer stem-like cells. Treatment of human endometrial cancer cells with this compound resulted in a reduction in the CD133-expressing cancer stem-like cell subpopulation, associated with decreased expression of stem cell markers and attenuated invasiveness. mdpi.comnih.gov This suggests that this compound may impede cancer cell migration and invasion by reducing the number of cancer stem-like cells and inhibiting stem cell marker expression. nih.gov

The effects of this compound on stem cell proliferation and differentiation are summarized in the following table:

Cell TypeThis compound ConcentrationEffect on ProliferationEffect on DifferentiationKey Markers AffectedSource
Human Embryonic Stem CellsLow (2–20 μM)Protection from apoptosisDelayed differentiationIncreased Nanog, Oct-4, Sox2; Repressed Brachyury, Gata4, etc. mdpi.comnih.gov
Mouse Embryonic Stem CellsHigh (0.25–1.0 mM)DecreasedInduced differentiationDown-regulated Nanog, Oct-4; Promoted early endoderm mdpi.comnih.gov
Human Hematopoietic Stem/Progenitor CellsLow to IntermediatePro-proliferativeNot significantly affected in terms of overall distributionIncreased intracellular cGMP, PKG-dependent VASP phosphorylation frontiersin.orgnih.gov
Human Hematopoietic Stem/Progenitor CellsHighSlowedInduced differentiation (myeloid)Elevated s-nitrosylation levels frontiersin.orgnih.gov
Human Endometrial Cancer CellsVariousDose and time-dependent reduction in viabilityReduction in cancer stem-like cell subpopulationDecreased stem cell markers (e.g., CD133) mdpi.comnih.gov

Modulation of Cellular Adhesion and Motility in In Vitro Systems

This compound has been shown to modulate cellular adhesion in in vitro systems, particularly in the context of vascular endothelial cells. In human umbilical vein endothelial cells (HUVECs) and human dermal microvascular endothelial cells, this compound (100 μM) reduced the expression of vascular cell adhesion molecule 1 (VCAM-1) and intracellular adhesion molecule 1 (ICAM-1) induced by tumor necrosis factor alpha (TNF-alpha). pnas.org This reduction was observed at the cell surface level and also in mRNA accumulation, suggesting an effect on gene expression. pnas.org this compound also suppressed TNF-alpha-mediated transcriptional activation of the human VCAM-1 promoter and inhibited the activation of DNA binding protein activity to the VCAM-1 NF-kappa B like binding sites. pnas.org

Investigating Oxidative and Nitrosative Stress Responses in Cellular Studies

This compound is utilized in cellular studies to investigate oxidative and nitrosative stress responses due to its ability to release NO, which can interact with reactive oxygen species (ROS) to form reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). frontiersin.orgoup.com Nitrosative stress, defined as the indiscriminate nitrosylation of biological molecules, can lead to protein tyrosine nitration and other modifications, affecting protein function and potentially leading to cell death. frontiersin.orgscielo.org.comdpi.com

Studies have shown that this compound can induce oxidative stress in cells. For instance, this compound treatment of human polymorphonuclear neutrophils (PMNs) significantly enhanced ROS generation. researchgate.net In neuronal cell cultures, this compound exposure resulted in oxidative stress, with higher levels observed in certain genetic backgrounds. eneuro.org The interaction between NO and superoxide (B77818) (O₂⁻) to form peroxynitrite is a key aspect of nitrosative stress. frontiersin.orgoup.comeneuro.org Peroxynitrite can cause oxidative damage and protein modifications like tyrosine nitration and thiol oxidation. scielo.org.conih.gov

This compound has also been used to study the effects of prolonged NO exposure on cellular respiration and the redox status of cells. Exposure to this compound led to a progressive, persistent inhibition of complex I activity in the mitochondrial respiratory chain, which was associated with a decrease in intracellular reduced glutathione (B108866) (GSH). nih.gov This inhibition could be reversed by adding reduced glutathione or by cold light, suggesting S-nitrosylation of thiols critical for enzyme activity. nih.gov The activity of other enzymes susceptible to S-nitrosylation, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione reductase (GR), was also progressively decreased by this compound exposure, with a similar time course to the inhibition of complex I. nih.govportlandpress.com This suggests that S-nitrosylation of various enzymes by NO may occur when the reducing potential of the cells is impaired. nih.gov

The involvement of this compound in inducing oxidative and nitrosative stress is summarized below:

Stress TypeThis compound EffectCellular ConsequencesRelevant Species InvolvedSource
Oxidative StressInduces ROS generationOxidative damage, potential impact on cell functionROS (e.g., O₂⁻), NO researchgate.neteneuro.org
Nitrosative StressLeads to formation of RNS (e.g., ONOO⁻) through interaction with ROSProtein nitration (e.g., tyrosine nitration), thiol oxidation, enzyme inhibition, DNA damageNO, ROS, RNS (e.g., ONOO⁻, N₂O₃) frontiersin.orgoup.comscielo.org.comdpi.comeneuro.orgnih.gov
Mitochondrial StressProgressive inhibition of complex I activity, decrease in intracellular GSHImpaired cellular respiration, potential S-nitrosylation of mitochondrial enzymesNO, GSH nih.gov

This compound as a Probe for Nitric Oxide-Mediated Gene and Protein Expression Research

This compound serves as a valuable tool for investigating how nitric oxide regulates gene and protein expression. By providing a controlled source of NO, researchers can delineate NO-mediated transcriptional and post-translational effects.

Transcriptomic Analysis in Response to this compound

Transcriptomic analysis, often employing techniques like RNA sequencing (RNA-seq), has been used to identify genes whose expression is altered in response to this compound treatment. In human endometrial cancer cells, RNA-seq analysis revealed that this compound treatment altered the expression of numerous genes, with a notable upregulation of tumor suppressors like Ras association domain family 1 isoform A (RASSF1) and Cyclin-dependent kinase inhibitor 1A (CDKN1A). mdpi.comnih.gov Principal component analysis (PCA) of RNA-seq data showed distinctive clustering patterns between this compound-treated and control samples, indicating a homogeneous transcriptomic profile within treatment groups. mdpi.com

In human endothelial cells, increasing doses of this compound predominantly depressed gene expression, particularly genes related to growth, adhesion, and cell structure, as well as transcription factors like MSX1, RELB, and Egr-1. physiology.org The transcriptional response to this compound was observed to fade after 24 hours despite continued elevated cGMP levels, suggesting a temporal aspect to the gene expression changes. physiology.org Co-administration of a guanylyl cyclase (GC) inhibitor decreased many, but not all, of the transcriptional responses, indicating both GC-dependent and GC-independent NO actions on gene expression. physiology.org

This compound has also been used to study gene expression in other systems, such as lung epithelial cells, where it was found to decrease the expression of surfactant protein B (SP-B) by inhibiting the binding activities of transcription factors like thyroid transcription factor 1 (TTF-1), hepatocyte nuclear factor 3 (HNF-3), and Sp1, while increasing AP-1 binding activity. nih.govnih.gov this compound decreased TTF-1 mRNA levels and gene transcription rate, indicating transcriptional inhibition of TTF-1 expression. nih.govphysiology.org

In soybean, exogenous application of this compound increased the expression of certain genes, such as Glyma13g04250 and Glyma18g12240, in roots and leaves. researchgate.net

Key findings from transcriptomic analyses using this compound are summarized below:

Cell/Tissue TypeThis compound Effect on Gene ExpressionExamples of Affected Genes/PathwaysAnalysis MethodSource
Human Endometrial Cancer CellsAltered expression of numerous genes, upregulation of tumor suppressorsUpregulation of RASSF1 and CDKN1ARNA Sequencing mdpi.comnih.gov
Human Endothelial CellsPredominantly depressed gene expression (growth, adhesion, cell structure), downregulation of transcription factors, temporal responseDownregulation of MSX1, RELB, Egr-1; Effects on VCAM-1, ICAM-1cDNA Microarrays pnas.orgphysiology.org
Lung Epithelial CellsDecreased expression of SP-B by altering transcription factor binding activitiesDecreased TTF-1, HNF-3, Sp1 binding; Increased AP-1 binding; Decreased TTF-1 mRNA levelsRT-PCR, Gel Mobility Shift, Promoter Activity Assays nih.govnih.govphysiology.org
Soybean (Roots and Leaves)Increased expression of certain genesIncreased Glyma13g04250, Glyma18g12240RT-PCR researchgate.net

Proteomic Profiling and Post-Translational Modifications Research

Proteomic profiling and studies on post-translational modifications (PTMs) are crucial for understanding the downstream effects of NO released by this compound at the protein level. Nitric oxide can induce various PTMs, with S-nitrosylation (the covalent attachment of an NO group to a cysteine thiol) being a key mechanism by which NO regulates protein function. mdpi.comreactome.orgfrontiersin.org

This compound has been used to investigate S-nitrosylation events. Studies have shown that this compound can cause S-nitrosylation of specific proteins. For example, in human endothelial cells, this compound caused sustained suppression of NADPH oxidase-dependent superoxide production through S-nitrosylation of the p47phox subunit. oup.com This S-nitrosylation could be reversed, restoring superoxide production. oup.com

Beyond S-nitrosylation, this compound exposure has been linked to other protein modifications. In macrophages, this compound induced an acidic form of Peroxiredoxin 1 (Prx1) whose modification was consistent with S-homocysteinylation of its peroxidatic cysteine. nih.gov this compound also largely prevented the sulfinylation of Prx2 and, to a lesser extent, Prx1, suggesting different modification pathways compared to hydrogen peroxide. nih.gov

Furthermore, this compound has been used to study protein glutathiolation, the adduction of glutathione to protein thiols. Exposure to NO donors, including this compound, increased protein glutathiolation in various cell types. nih.gov This process was found to be reversible and saturable. nih.gov

Proteomic studies using this compound can involve mass spectrometry-based approaches to identify and characterize these PTMs, providing insights into how NO signaling impacts protein activity, localization, and stability. frontiersin.orgbohrium.com

Key findings regarding proteomic profiling and post-translational modifications induced by this compound include:

Modification TypeThis compound EffectExamples of Affected Proteins/PathwaysDetection MethodsSource
S-NitrosylationInduces S-nitrosylation of specific protein cysteine thiolsS-nitrosylation of p47phox (NADPH oxidase subunit), potentially GAPDH, GRBiotin switch method, Immunoblotting, Mass Spectrometry nih.govportlandpress.comfrontiersin.orgoup.comnih.gov
S-HomocysteinylationInduces S-homocysteinylation of specific cysteine residuesS-homocysteinylation of Prx1 peroxidatic cysteineMass Spectrometry, Immunoblotting nih.gov
SulfinylationPrevents or reduces sulfinylation induced by other reactive species (e.g., H₂O₂)Prevention of Prx2 and Prx1 sulfinylationImmunoblotting nih.gov
GlutathiolationIncreases protein glutathiolationGlutathiolation of cytoskeletal and mitochondrial proteinsAnti-protein glutathione antibodies, Mass Spectrometry nih.gov
Tyrosine NitrationCan contribute to tyrosine nitration through RNS formationProteins involved in various cellular processesNot specifically detailed with this compound in provided sources, but a known RNS effect frontiersin.orgmdpi.com

Non-NO Mediated Effects of this compound and its Derivatives in Research

Direct Interactions with Ion Channels and Receptors in Neuronal Models

Studies utilizing neuronal models have provided evidence for direct interactions of DETA-NONOate with ion channels, independent of its NO-releasing capacity. Research employing whole-cell patch-clamp techniques in cultured rat cerebellar granule cells demonstrated that DETA-NONOate induced a rapid, persistent, and reversible inward current nih.gov. This inward current was found to be concentration-dependent nih.gov. Crucially, this response was completely inhibited by gadolinium, a known blocker of cation channels, but was not affected by NO scavengers (such as hemoglobin or PTIO) or glutamate (B1630785) receptor antagonists (MK-801 or CNQX) nih.gov. Furthermore, application of decomposed DETA-NONOate or nitrite (B80452) had no effect, indicating that the observed inward current was mediated by the intact DETA-NONOate molecule itself, rather than the released NO or the diethylenetriamine (B155796) byproduct nih.gov. These findings suggest that DETA-NONOate can directly activate cation-selective channels in these neuronal cells frontiersin.orgnih.gov.

In other neuronal cell types, high concentrations of DETA-NONOate have also been associated with gadolinium-sensitive calcium influx nih.gov. While one study in cortical neurons attributed this to potential NO or peroxynitrite activation of TRPM7 channels, it was not definitively confirmed whether the activation was mediated by NO or DETA-NONOate itself nih.gov. Similarly, gadolinium-sensitive calcium influx was observed in astrocytes treated with high concentrations of DETA-NONOate, with the mechanism (NO-mediated vs. DETA-NONOate mediated) not fully elucidated in that instance nih.gov.

These observations highlight the potential for direct modulation of neuronal ion channel activity by DETA-NONOate, representing a significant non-NO mediated mechanism in research models.

Role of the Parent Nucleophile in Cellular Responses

Diazeniumdiolates are formed by the addition of a diolate group to a nucleophile adduct, frequently an amine nih.gov. In the case of DETA-NONOate, the parent nucleophile is diethylenetriamine nih.govnih.gov. While the primary function of the parent compound in the context of NONOates is to serve as the structural base for the NO-releasing moiety, the potential for the parent nucleophile itself to influence cellular responses exists.

The rate of NO release from NONOates is dependent on the stability of the bond between the nucleophile and the diazeniumdiolate, and modifications to the side groups on the nucleophile can alter this release rate nih.gov. Beyond influencing NO release kinetics, the parent compound, or its breakdown products (excluding NO), remains in the experimental system after NO dissociation and could potentially interact with cellular components nih.gov.

Research comparing the effects of DETA-NONOate and its inactive metabolite, diethylenetriamine, can provide insights into the specific contributions of the NO-releasing component versus the parent amine. For example, a study in mice examining hemodynamic effects found that DETA-NONOate induced a significant fall in blood pressure, whereas diethylenetriamine at a molar equivalent dose had no significant effect nih.gov. This particular finding suggests that, in this in vivo context, the observed blood pressure reduction was primarily mediated by the released NO rather than the diethylenetriamine parent compound nih.gov.

Analytical and Spectroscopic Characterization of Deta No and Its Nitric Oxide Release

Electrochemical Detection Methods for Nitric Oxide Release Kinetics

Electrochemical detection is a sensitive and reliable technique for the real-time measurement of nitric oxide, particularly in biological systems. nih.govmdpi.comresearchgate.net This method relies on the oxidation of NO at the surface of a working electrode and the subsequent measurement of the generated redox current, which is proportional to the NO concentration. nih.govmdpi.com Electrochemical sensors, especially microelectrodes, offer advantages such as low detection limits, good selectivity, and the ability to perform measurements in vivo with minimal tissue damage. researchgate.net

Nitric Oxide Selective Electrodes

Nitric oxide selective electrodes are crucial for accurate electrochemical measurements of NO in complex matrices where other electroactive species may be present. These electrodes are designed to minimize interference from molecules like nitrite (B80452), nitrate, dopamine, ascorbate, and hydrogen peroxide. researchgate.netoup.com Selectivity is often achieved through the use of selective membranes or surface modifications on the electrode. researchgate.netoup.com Materials such as Nafion and o-phenylenediamine (B120857) have been used to enhance the selectivity of these electrodes by acting as barriers to interfering anions. oup.com The detection limit of NO sensors can be as low as 0.1 nM. nih.gov

Amperometric and Voltammetric Approaches

Amperometry and voltammetry are the primary electrochemical techniques employed for NO detection. nih.govcigrjournal.org

Amperometry: This technique involves applying a fixed potential to the working electrode and measuring the resulting current over time. cigrjournal.org The applied potential is set at a value where NO is oxidized. mdpi.comoup.com Amperometry provides fast, quantitative measurements of small changes in NO concentration and is widely used for real-time monitoring of NO release kinetics. nih.govcigrjournal.org Studies have utilized amperometry with NO-selective electrodes to measure NO released from DETA-NONOate or related NONOates in various experimental settings, including cell suspensions and tissue segments. nih.govoup.comresearchgate.net The resulting amperograms show changes in current that correspond to the release and subsequent degradation of NO. oup.comresearchgate.net

Voltammetry: Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), involve varying the potential applied to the working electrode and measuring the resulting current. researchgate.netcigrjournal.org These methods can be used to characterize the electrochemical behavior of NO and the NO sensor, helping to determine the optimal potential for NO oxidation and assess the presence of interfering species. cigrjournal.org DPV has been used to characterize the NO sensing capabilities of electrodes, showing oxidation peaks at specific potentials that increase in magnitude with increasing NO concentration. uni.lu

Research findings using electrochemical methods with DETA-NONOate have demonstrated the ability to quantify NO release and study its kinetics in real-time. For instance, online electrochemical detection has been used to measure NO gas released from DETA-NO in cell culture medium, showing that the release can be blocked by oxyhemoglobin. researchgate.net Amperometric measurements have also illustrated the time-dependent release of NO from DETA-NONOate, with a rapid increase in current followed by a slower decrease as the compound decomposes. uni.lu

Spectroscopic Techniques for this compound Characterization and NO Detection

Spectroscopic methods provide valuable information regarding the structure, concentration, and reactions of this compound and the nitric oxide it releases.

Chemiluminescence Detection of Nitric Oxide

Chemiluminescence detection (CLD) is a highly sensitive method for detecting gaseous NO. acs.orgmdpi.com This technique is based on the reaction between NO and ozone (O3), which produces nitrogen dioxide in an excited state (NO2). acs.orgnih.govresearchgate.net As NO2 returns to its ground state, it emits a photon of light that is detected by a photomultiplier tube, generating a signal directly proportional to the NO content. nih.govresearchgate.net Chemiluminescence assays can measure NO and its metabolites in various samples, including fluids and gas mixtures. nih.govresearchgate.net DETA-NONOate is commonly used as an NO donor in chemiluminescence-based assays to generate a stable NO signal for calibration and quantification purposes. nih.govresearchgate.netresearchgate.netresearchgate.net This allows for the sensitive detection of even minimal changes in NO levels. nih.gov

UV-Vis Spectroscopy for Adduct Stability and Concentration Monitoring

UV-Vis spectroscopy is a versatile technique used for both qualitative and quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. solubilityofthings.commrclab.comtechnologynetworks.comupi.edu this compound exhibits a characteristic maximum absorbance at 252 nm. glpbio.com This property allows for the monitoring of DETA-NONOate concentration in aqueous solutions using the Beer-Lambert Law. glpbio.comupi.edu UV-Vis spectroscopy can be employed to assess the stability of this compound by monitoring changes in its absorbance over time under different conditions. mrclab.comrsc.org The decrease in the peak at 252 nm can indicate the degradation of the compound and the release of NO. Furthermore, UV-Vis spectroscopy can be used to study the formation of nitrosyl complexes, which are formed when NO binds to certain molecules, such as heme proteins. solubilityofthings.comnih.gov Changes in the UV-Vis spectrum, such as shifts in the Soret band, can indicate NO binding and provide insights into NO-protein interactions. solubilityofthings.comnih.gov

Infrared and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide information about the molecular structure and functional groups of a compound. cigrjournal.orgresearchgate.netresearchgate.netacs.org These techniques probe the vibrational modes of molecules, offering complementary information. cigrjournal.orgacs.org IR spectroscopy measures changes in dipole moment during vibrations, while Raman spectroscopy measures changes in polarizability. cigrjournal.org

While specific detailed IR and Raman spectra of this compound for full structural elucidation were not extensively detailed in the provided results, vibrational spectroscopy in general is a valuable tool for confirming the presence of specific functional groups within molecules like NO donors. For instance, FTIR spectroscopy has been used to identify the characteristic peaks associated with the N-diazeniumdiolate functional group in NO-releasing coatings, including asymmetric and symmetric stretches. researchgate.net These techniques can help confirm the successful synthesis of NO-donating compounds and provide insights into their molecular structure. researchgate.netresearchgate.net

Chromatographic Separations for Purity and Degradation Product Analysis

Chromatographic techniques are essential for assessing the purity of this compound preparations and for analyzing its degradation products. These methods separate components of a mixture based on their differential affinities for a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a liquid sample. shimadzu.com It is characterized by its high sensitivity and efficiency, employing high pressures to move the mobile phase through a stationary phase packed in a column. nih.gov This allows for high-resolution separation of closely related compounds. nih.gov

HPLC is routinely used in the analysis of NO scavengers and can be adapted for studying the degradation of NO donors like this compound. nih.gov For instance, pre-column HPLC assays involving spiking samples with an NO donor like sodium nitroprusside (SNP) before analysis can help identify compounds that react with NO, based on their oxidation upon reaction with radicals. nih.gov While this specific example uses SNP, similar principles can be applied to analyze the stability and degradation of this compound by monitoring the parent compound and the appearance of degradation products over time using appropriate stationary and mobile phases. UV detectors, commonly used in HPLC, can detect compounds with chromophores, and diode-array detectors (DADs) can assess peak purity by comparing UV spectra across a peak. sepscience.com The UV/Vis spectrum of this compound shows a maximum absorbance at 252 nm. caymanchem.comcaymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique particularly suited for the analysis of volatile and semi-volatile organic compounds. innovatechlabs.comthermofisher.com It involves vaporizing a sample and separating its components based on their boiling points and polarity using a gas chromatography column. thermofisher.com The separated compounds then enter a mass spectrometer, which identifies them based on their mass-to-charge ratio and fragmentation pattern. thermofisher.com

While this compound itself is a solid and not highly volatile focusbiomolecules.commedchemexpress.cn, its degradation can potentially yield volatile products. GC-MS, especially with headspace analysis, can be employed to identify and quantify these volatile degradation products released from the sample upon heating or over time. innovatechlabs.commeasurlabs.com This technique is valuable for assessing the stability of this compound and understanding its decomposition pathways. GC-MS is widely used for analyzing volatile and semi-volatile compounds in various matrices, including pharmaceuticals and environmental samples. innovatechlabs.comthermofisher.commeasurlabs.comnih.gov The detection of trace levels of nitric oxide itself in gaseous samples like ethylene (B1197577) has been demonstrated using gas chromatography coupled with a chemiluminescence detector, highlighting the applicability of GC for analyzing small nitrogen-containing molecules. mtb.es

Mass Spectrometry for Molecular Identification and Adduct Characterization

Mass spectrometry (MS) is a crucial tool for the molecular identification of this compound and the characterization of adducts formed by nitric oxide released from it. MS measures the mass-to-charge ratio (m/z) of ions, providing information about their molecular weight and structure. acdlabs.com

Electrospray ionization mass spectrometry (ESI-MS) has been successfully used to characterize diazeniumdiolates, including this compound. nih.gov These compounds can ionize through protonation, deprotonation, and sodiation. nih.gov Tandem mass spectrometry (MS/MS) experiments, where selected ions are fragmented and their product ions are analyzed, provide strong evidence for the release of various nitrogen oxides, including NO, HNO, N₂O, NO₂, N₂O₂, N₃O₃, N₄O₃, and N₄O₄, upon collisional activation of diazeniumdiolate ions. nih.gov Negative-mode mass spectrometry has been particularly useful for the analysis of many NONOates. nih.gov

MS is also vital for identifying and characterizing adducts formed when NO or its reactive intermediates interact with biological molecules like proteins or DNA. biorxiv.orgjst.go.jp High-resolution accurate-mass (HRAM) mass spectrometry can provide accurate mass measurements sufficient for determining the elemental composition of ions, while MS/MS fragmentation data can confirm the presence and provide structural information about adducts. jst.go.jp The loss of specific moieties, such as a deoxyribose unit in DNA adduct analysis, can serve as a hallmark for identifying modified biomolecules. jst.go.jpnih.gov Adduct ions, formed by the interaction of precursor ions with other molecules, are particularly helpful in interpreting data from soft ionization sources. acdlabs.com

Advanced Imaging Techniques in Cellular Research with this compound

Advanced imaging techniques are invaluable for studying the dynamics and localization of nitric oxide released from this compound within cellular environments.

Confocal Fluorescence Microscopy for Intracellular NO Dynamics

Confocal fluorescence microscopy is a powerful technique that provides high-resolution optical sections of fluorescently labeled samples, allowing for the study of intracellular processes with spatial specificity. wikipedia.org This technique is widely used in cell biology. wikipedia.org

Fluorescent indicator dyes, such as 4-amino-5-methylamino-2′,7′-difluorofluorescein diacetate (DAF-FM), are commonly used to detect intracellular NO in live cells. researchgate.netnih.gov DAF-FM is non-fluorescent until it reacts with NO, forming a highly fluorescent benzotriazole (B28993) product. nih.gov Confocal microscopy enables the real-time detection of increases in intracellular NO levels following the addition of NO donors like this compound. nih.gov Studies have utilized confocal microscopy to visualize intracellular NO production in various cell types exposed to this compound, observing heterogeneous fluorescence signals within the cytoplasm. researchgate.net Attenuating laser power and limiting exposure times are important considerations in confocal fluorescence imaging to minimize photobleaching of the dye. nih.gov

Flow Cytometry for Cell Population Studies

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of individual cells in a population as they pass through a laser beam. denovix.com It can rapidly characterize thousands to millions of cells, providing data on cell size, granularity, and fluorescence intensity, which can be used to identify different cell types and assess intracellular markers. denovix.com

Theoretical and Computational Chemistry Approaches to Deta No

Computational Prediction of Nitric Oxide Release Pathways and Kinetics:Without quantum mechanical or molecular dynamics studies, there are no computational predictions for the specific pathways and kinetics of nitric oxide release from Deta-NO. While the general behavior of NONOates is understood to involve proton-dependent decomposition, specific computational models for this compound have not been developed or published.

Reaction Pathway Mapping and Energetic Profiling

The decomposition of this compound, which leads to the release of nitric oxide (NO), is the foundation of its biological activity. Theoretical methods are employed to map the potential energy surface (PES) of this chemical transformation. This process involves identifying the stable molecular structures (reactants, intermediates, and products) and the transition states that connect them.

Reaction pathway mapping for compounds like this compound often utilizes quantum mechanics-based methods, such as Density Functional Theory (DFT). These calculations help to elucidate the step-by-step mechanism of NO release. The decomposition of diazeniumdiolates (NONOates) is known to be initiated by protonation. For this compound, the likely pathway involves the protonation of one of the oxygen atoms of the N₂O₂ functional group, followed by the cleavage of the N-N bond to release the first molecule of NO. A subsequent rearrangement and decomposition of the remaining radical species leads to the release of the second NO molecule.

Energetic profiling involves calculating the energy of each species along the proposed reaction pathway. acs.org This allows for the determination of key thermodynamic and kinetic parameters, as shown in the hypothetical energy profile table below.

SpeciesDescriptionRelative Energy (kcal/mol)
This compoundReactant0.0
Protonated this compoundIntermediate+5.2
Transition State 1N-N bond cleavage+18.5
Intermediate + NOFirst NO release-10.3
Transition State 2Rearrangement+12.1
Amine + 2NOFinal Products-25.0

Rate Constant Prediction for Thermal and pH-Dependent Decomposition

The rate at which this compound releases nitric oxide is highly dependent on environmental conditions, particularly temperature and pH. researchgate.net Computational chemistry allows for the a priori prediction of reaction rate constants using principles from transition state theory and the energetic data obtained from pathway mapping. dtic.mil

The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and temperature (T):

k = A * exp(-Ea / RT)

Computational methods can calculate the activation energy for the rate-limiting step of the decomposition. This allows for the prediction of how the NO release rate will change with temperature. researchgate.netmdpi.com For instance, studies on similar NONOates have determined decomposition activation energies to be approximately 100 kJ/mol. nih.gov

The pH dependence arises from the fact that the decomposition mechanism is initiated by protonation. The rate of decomposition is therefore proportional to the concentration of the protonated form of the NONOate. Theoretical models can calculate the pKa of the compound, which is crucial for predicting the fraction of protonated species at a given pH and thus the pH-dependent rate constant. The decomposition generally follows first-order kinetics with respect to the NONOate concentration. researchgate.netnih.gov

Below is a table showing experimentally determined decomposition rate constants for related NONOate compounds at physiological conditions, which serves as a benchmark for computational predictions. nih.gov

CompoundDecomposition Rate Constant (k) at pH 7.4, 37°C (min⁻¹)Moles of NO Released per Mole of Donor
Spermine NONOate0.019 ± 0.0021.7 ± 0.1
Diethylamine NONOate0.47 ± 0.101.5 ± 0.2

Data-Driven Approaches and Machine Learning in this compound Research

In recent years, data-driven approaches and machine learning (ML) have emerged as powerful tools in chemical and pharmaceutical research. tno.nlnih.gov These methods leverage large datasets to build predictive models, moving from hypothesis-driven to data-informed discovery. statsig.com In the context of this compound and other nitric oxide donors, these techniques offer the potential to accelerate the discovery and optimization of new therapeutic agents. pnas.org

Predicting Structure-Activity Relationships for NO Donors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com When combined with machine learning, QSAR can create highly predictive models for the activity of NO donors. researchgate.netmdpi.com

The process involves several key steps:

Data Collection: A dataset of various NO donor compounds is assembled, including their chemical structures and experimentally measured NO release rates or other activity metrics.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., topological polar surface area). nih.gov

Model Training: A machine learning algorithm (e.g., random forest, support vector machines, or neural networks) is trained on the dataset. The algorithm learns the complex, often non-linear, relationships between the molecular descriptors and the observed activity. nih.govnih.gov

Model Validation: The model's predictive power is rigorously tested on a separate set of compounds not used during the training phase.

Once validated, this QSAR model can predict the NO-releasing activity of new, unsynthesized molecules based solely on their structure. This helps in understanding which structural features are crucial for the desired activity. digitellinc.com

Descriptor TypeExample Descriptors for NO DonorsRelevance to NO Release
ConstitutionalMolecular Weight, Number of Nitrogen AtomsRelates to the overall size and composition.
TopologicalTopological Polar Surface Area (TPSA)Influences solubility and interaction with protons.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Affects membrane permeability and access to target sites.
ElectronicPartial Charge on N₂O₂ MoietyDirectly relates to the stability and reactivity of the NO-donating group.

Computational Screening of this compound Derivatives

One of the most powerful applications of a validated QSAR model is in the high-throughput computational screening of virtual compound libraries. To discover novel NO donors with tailored properties (e.g., faster or slower release rates, tissue-specific activation), researchers can computationally design a large library of virtual this compound derivatives by systematically modifying its chemical structure.

Instead of synthesizing and testing each of these thousands of potential compounds—a time-consuming and expensive process—the QSAR model can be used to rapidly predict the NO-releasing profile of each one. This computational screening process filters the large virtual library down to a small number of the most promising candidates. These selected compounds can then be prioritized for actual chemical synthesis and experimental validation. This data-driven workflow dramatically accelerates the discovery cycle for new and improved NO-releasing drugs based on the this compound scaffold.

Research Applications of Diethylenetriamine/nitric Oxide Adducts Non Clinical

Deta-NO as a Pharmacological Probe in In Vitro Cell Culture Models

This compound is extensively utilized in in vitro cell culture systems to elucidate the complex cellular and molecular mechanisms regulated by nitric oxide. Its predictable NO-release profile makes it an invaluable pharmacological probe for studying a range of cellular processes.

This compound is instrumental in dissecting the signaling pathways that are dependent on nitric oxide. A primary mechanism of NO signaling involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). ahajournals.org This pathway is a key area of investigation where this compound is employed to mimic endogenous NO production. For instance, studies have shown that this compound can activate the classical NO signaling pathway, identified by increased intracellular cGMP levels and subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP) through protein kinase G (PKG). frontiersin.org

Furthermore, research has demonstrated that this compound can influence other signaling pathways. In human endothelial cells, this compound has been shown to suppress NADPH oxidase-dependent superoxide (B77818) production through the S-nitrosylation of the p47phox subunit, a mechanism independent of the sGC/cGMP/PKG pathway. oup.com This highlights the ability of this compound to facilitate the study of both cGMP-dependent and -independent NO signaling cascades. The use of this compound in conjunction with inhibitors of these pathways allows researchers to isolate and understand the specific contributions of NO to various cellular responses.

Table 1: Examples of this compound in Studying NO-Dependent Signaling Cascades

Cell Type Signaling Pathway Studied Key Finding with this compound
Human Hematopoietic Stem and Progenitor Cells cGMP/PKG pathway Activated classical NO signaling, leading to increased intracellular cGMP and VASP phosphorylation. frontiersin.org
Human Endothelial Cells NADPH oxidase regulation Suppressed superoxide production via S-nitrosylation of p47phox, independent of the cGMP pathway. oup.com
Ischemic Brain Endothelial Cells Angiogenesis signaling Induced capillary-like tube formation, which was inhibited by an sGC inhibitor, linking the NO/cGMP pathway to angiogenesis. ahajournals.org

The influence of nitric oxide on cellular proliferation and differentiation is complex and often concentration-dependent, a phenomenon that this compound is well-suited to investigate. nih.gov In studies on human hematopoietic stem and progenitor cells (HSPCs), a biphasic effect of this compound has been observed. frontiersin.org Low concentrations (0.5-1 μM) were found to promote HSPC proliferation, whereas higher concentrations (starting at 10 μM) inhibited proliferation and promoted myeloid differentiation. frontiersin.org

Similarly, in the context of cancer research, this compound has been used to study the inhibition of cell growth. In endometrial cancer cell lines, this compound was shown to inhibit cell proliferation in a dose-dependent manner. nih.gov This inhibition was associated with cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net In mouse embryonic stem cells, treatment with this compound led to a decrease in cell proliferation and cell cycle arrest in the G2/M phase, while also regulating the expression of pluripotency-related genes. researchgate.net These studies exemplify the utility of this compound in exploring the nuanced role of NO in determining cell fate.

Table 2: Effects of this compound on Cellular Proliferation and Differentiation

Cell Type Concentration Range Effect on Proliferation Effect on Differentiation/Cell Cycle
Human Hematopoietic Stem and Progenitor Cells 0.5-1 μM Pro-proliferative -
Human Hematopoietic Stem and Progenitor Cells ≥ 10 μM Inhibitory Increased myeloid differentiation
Endometrial Cancer Cells Dose-dependent Inhibitory G0/G1 phase cell cycle arrest. nih.govresearchgate.net
Mouse Embryonic Stem Cells 2 μM Decreased G2/M phase cell cycle arrest and regulation of pluripotency genes. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. frontiersin.org Ex vivo models, such as the rat aortic ring assay, provide a valuable platform for studying this process in a more physiologically relevant context than in vitro models. researchgate.netnih.gov this compound has been utilized in such models to investigate the role of NO in modulating angiogenesis.

Research has shown that this compound can enhance angiogenesis through the synthesis of vascular endothelial growth factor (VEGF). ahajournals.org In a study using a capillary-like tube formation assay with brain-derived endothelial cells, this compound-induced tube formation was significantly attenuated by a neutralizing antibody against VEGF receptor 2 (VEGFR2). ahajournals.org This indicates that the pro-angiogenic effects of NO released from this compound are, at least in part, mediated by VEGF. The ability to observe and quantify vessel sprouting and network formation in ex vivo models treated with this compound provides direct evidence of the impact of nitric oxide on the complex process of angiogenesis.

Applications in Materials Science Research for NO-Releasing Systems

The therapeutic potential of nitric oxide has driven significant research into the development of materials capable of storing and releasing NO in a controlled manner. nih.gov this compound, as a stable NO donor, is often incorporated into various materials to create these NO-releasing systems for research purposes.

One area of focus in materials science is the development of coatings that can prevent the adhesion of biological entities, such as bacteria, to surfaces. This is particularly relevant for medical devices where biofilm formation can lead to infections. nih.gov Nitric oxide has demonstrated potent anti-biofilm properties.

Researchers have successfully fabricated NO-releasing polymeric coatings by immobilizing aminosilane (B1250345) precursors on substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) and silicone elastomer, and then forming N-diazeniumdiolate NO donors on the secondary amine sites. nih.gov These coatings have been shown to significantly reduce the adhesion of Pseudomonas aeruginosa over a 24-hour period. nih.gov The use of precursors with multiple secondary amine sites allows for a higher payload of the NO donor, demonstrating the tunability of these systems. nih.gov Such studies are crucial for understanding how to design and optimize NO-releasing surfaces for anti-adhesion applications.

Hydrogels and nanoparticles are widely investigated as vehicles for controlled drug delivery due to their biocompatibility and tunable properties. researchgate.netmdpi.comnih.gov The incorporation of NO donors like this compound into these systems is a promising strategy for achieving localized and sustained release of nitric oxide. nih.gov

Research in this area focuses on how the properties of the hydrogel or nanoparticle matrix can be modulated to control the release kinetics of NO. elsevierpure.comrsc.org For instance, the mesh size of a hydrogel network can influence the diffusion and release of entrapped nanoparticles containing an NO donor. nih.gov In thermoresponsive hydrogels, changes in temperature can trigger the collapse of the hydrogel network, thereby altering the release profile of the entrapped NO-releasing nanoparticles. rsc.org Similarly, the chemical structure and number of amine groups in the synthesis of NO-releasing nanoparticles can be varied to control the rate and total amount of NO released. nih.gov These studies are essential for the rational design of advanced NO-delivery systems for various biomedical applications.

Use in Plant Physiology Research

The compound Diethylenetriamine (B155796)/Nitric Oxide Adduct (this compound) serves as a critical tool in non-clinical plant physiology research. As a reliable donor of nitric oxide (NO), it allows researchers to investigate the multifaceted roles of this signaling molecule in various plant processes.

Exploring Nitric Oxide's Role in Plant Development and Stress Responses

Nitric oxide (NO) is a key signaling molecule that regulates a wide array of physiological processes throughout the plant life cycle. nih.gov It is involved in fundamental aspects of plant life, including seed germination, root development, flowering, fruit ripening, and senescence. nih.gov Researchers utilize this compound as an exogenous source of NO to probe its regulatory functions. The application of NO donors can break seed dormancy and influence root architecture, including the formation of primary, lateral, and adventitious roots. nih.gov

NO is also deeply involved in plant responses to both biotic and abiotic stressors. nih.govmdpi.com It acts as a central molecule in mediating cellular redox homeostasis under stress conditions and interacts with various other signaling networks to build adaptive responses. frontiersin.orgnih.gov Studies have shown that NO's interaction with reactive oxygen species (ROS) is crucial for managing environmental challenges. mdpi.com By using this compound, scientists can simulate the endogenous production of NO that occurs under stress, helping to unravel the complex signaling cascades involved in plant defense and adaptation. nih.gov This includes modulating gene expression and interacting with phytohormones to orchestrate a coordinated response to adverse conditions. mdpi.com

Post-Harvest Preservation Studies

A significant area of research involving this compound is in post-harvest technology, aimed at extending the shelf life and maintaining the quality of fruits and vegetables. researchgate.net Nitric oxide has emerged as a potential tool for managing post-harvest losses in horticultural products. researchgate.net One of the key applications is the inhibition of enzymatic browning, a common cause of quality degradation in fresh-cut produce.

Research on 'Granny Smith' apple slices demonstrated that this compound can effectively inhibit surface browning. researchgate.net In these studies, dipping freshly-cut apple slices into a this compound solution was found to extend their post-harvest life significantly. The effectiveness of the treatment was dependent on the solution being slightly acidic. researchgate.net A particularly effective treatment involved dipping slices for 60 seconds in a solution of 10 mg/L this compound buffered to a pH of 6.5, which extended the post-harvest life by approximately 100% compared to water-dipped slices. researchgate.net This application highlights the potential of NO-releasing compounds in the food preservation industry. researchgate.net

Table 1: Effect of this compound Treatment on Post-Harvest Life of Apple Slices

TreatmentConcentrationBuffer pHDip Time (seconds)Extension in Post-Harvest Life (vs. Water-Dipped)Source
This compound10 mg/L6.560~100% researchgate.net

Antimicrobial Research Applications

This compound is utilized in microbiological research to investigate the antimicrobial properties of nitric oxide against a range of pathogens. Its ability to release NO in a controlled manner makes it an ideal compound for in vitro studies.

Investigating NO's Mechanism Against Bacterial and Fungal Pathogens in Vitro

Nitric oxide exhibits antimicrobial activity against various pathogens, and this compound serves as a vehicle to study these effects. nih.gov Research has explored the efficacy of NO released from donors against bacteria such as Escherichia coli. nih.gov Studies have shown that NO can be more effective against E. coli than nitrite (B80452), another nitrogen-containing compound. nih.gov The mechanisms of action are believed to involve NO's ability to induce nitrosative stress, damaging cellular components and disrupting metabolic processes within the pathogen. While many natural compounds like phenols and terpenes from plant extracts show antifungal properties by penetrating the cell wall or DNA of fungi, NO provides a different mode of action for investigation. mdpi.com The use of this compound allows researchers to isolate the effects of NO and study its specific interactions with bacterial and fungal cells, contributing to the understanding of its potential as an antimicrobial agent. nih.govresearchgate.net

Biofilm Formation Inhibition Studies

Bacterial biofilms are structured communities of cells that adhere to surfaces, often exhibiting increased resistance to antibiotics. researchgate.net Nitric oxide has been identified as a signaling molecule that can inhibit the formation of these biofilms and induce their dispersal. researchgate.net this compound is frequently used in these studies to generate NO and assess its impact on biofilm development. nih.gov

In research on the bacterium Vibrio fischeri, the addition of this compound was shown to prevent the formation of pellicles (a type of biofilm at the air-liquid interface). nih.gov This inhibitory effect was found to be dependent on the NO-sensor protein HnoX, which, in the presence of NO, helps to down-regulate the transcription of genes responsible for biofilm formation. nih.gov Low, non-toxic concentrations of NO can trigger a switch from a sessile biofilm state to a motile, planktonic phenotype in several bacterial species. researchgate.net

Table 2: Effect of this compound on Biofilm Formation in Vibrio fischeri

This compound ConcentrationObserved Effect on Pellicle FormationObserved Effect on Cell ClumpingSource
3 µMDiminishedNot specified nih.gov
25 µMNot specifiedAbrogated nih.gov
50 µMPreventedNot specified nih.gov

This compound as a Standard and Reference in Nitric Oxide Research

This compound, also known as 2,2′-(Hydroxynitrosohydrazono)bis-ethanimine, is widely used as a standard tool in research requiring a controlled and sustained release of nitric oxide. sigmaaldrich.com It belongs to the class of compounds called NONOates, which are known to spontaneously liberate NO in aqueous solutions. anu.edu.au

The key property of this compound that makes it valuable for research is its long half-life, which is approximately 20 hours at 37°C and pH 7.4. nih.gov This contrasts with other NO donors that release NO very rapidly. nih.gov This slow and predictable release allows researchers to mimic the continuous, low-level production of NO seen in many biological systems, such as by activated macrophages. nih.gov This characteristic is crucial for studying the dose-dependent effects of NO, which can promote cell survival at low concentrations but cause cell death at higher concentrations. mdpi.com Its reliability in producing NO makes this compound a reference compound for investigating NO's role in a multitude of cellular processes, from cancer cell proliferation to its hemodynamic effects. sigmaaldrich.comanu.edu.aumdpi.com

Calibration of NO Detection Systems

Accurate calibration is essential for the analytical measurement of nitric oxide, particularly when using sensitive electrochemical sensors. nih.gov While several methods exist for generating controlled amounts of NO for calibration, such as the reaction of acidified nitrite or the rapid decomposition of donors like S-nitroso-acetyl-DL-penicilamine (SNAP), this compound serves a unique role due to its prolonged and stable release of NO. nih.govnih.gov

The primary value of this compound in this context is its ability to generate a stable, steady-state concentration of NO in a solution over an extended period. researchgate.net This characteristic is ideal for the validation and calibration of NO sensor stability and long-term performance, complementing methods that rely on bolus additions of NO for generating standard curves. The decomposition of this compound is predictable, allowing researchers to create an environment with a known, low-micromolar concentration of NO that persists for hours. nih.govresearchgate.net For example, it has been measured that a 1 mM solution of this compound produces a steady-state NO concentration in the range of 0.9–1.5 µM. nih.gov This allows for continuous monitoring of a sensor's signal at a known concentration, ensuring its response does not drift over the course of a long experiment.

The rate of NO release from this compound is pH-dependent, with faster release observed at lower pH values. researchgate.net Below pH 7, the release rate does not significantly increase, providing a reliable release profile under typical physiological buffer conditions. researchgate.net This predictability enables researchers to establish a consistent NO concentration in a calibration buffer to verify that their detection system is functioning correctly and maintaining its sensitivity over time.

Characteristics of this compound for System Calibration
ParameterValueSignificance in Calibration
Release KineticsSlow, First-OrderEnsures a predictable and reproducible rate of NO generation. frontiersin.org
Half-Life (t½)~20 hours (37°C, pH 7.4)Allows for the generation of a stable NO concentration for extended periods, ideal for testing sensor stability. researchgate.net
Steady-State [NO]0.9–1.5 µM (from 1 mM this compound)Provides a known, constant concentration of NO in solution to validate sensor readings. nih.gov
pH DependenceRelease rate increases as pH decreasesAllows for some modulation of the NO release rate, but the rate is stable at a given physiological pH. researchgate.net

Benchmarking Novel NO Donors

In the development and characterization of new nitric oxide-releasing compounds, this compound frequently serves as a critical benchmark for comparison. Its well-documented and highly predictable NO release profile provides a standard against which the properties of novel donors can be measured. frontiersin.org The key comparative parameter is the half-life (t½), which dictates the duration and intensity of NO delivery.

This compound is considered a long-acting donor, with a half-life of approximately 20 hours at 37°C and pH 7.4. researchgate.net This slow and sustained release is often contrasted with short-acting or rapid-release donors. For instance, research comparing this compound to PROLI NONOate, which has a half-life of just 1.8 seconds, highlights the vast range of release kinetics available from different NONOates. frontiersin.orgresearchgate.net While PROLI NONOate provides a rapid, high-concentration burst of NO that is quickly depleted, this compound provides a low, continuous flux of NO that can be maintained for many hours. researchgate.net

This comparative analysis is crucial for selecting an appropriate NO donor for a specific research application. By benchmarking a new compound against this compound and other known donors, researchers can classify its release profile and determine its potential utility. For example, a novel donor intended for applications requiring rapid, high-flux NO delivery would be compared against short-lived donors, while a compound designed for long-term, low-level NO exposure would be benchmarked against this compound. researchgate.netnih.gov

Comparative Half-Lives of Various NO Donors (at 37°C, pH 7.4)
NO DonorCompound ClassHalf-Life (t½)Release Profile Classification
PROLI NONOateDiazeniumdiolate~1.8 secondsUltra-Rapid Release frontiersin.orgresearchgate.net
DEA/NODiazeniumdiolate~3.9 minutesRapid Release nih.gov
SPER/NODiazeniumdiolate~37 minutesIntermediate Release nih.gov
This compound Diazeniumdiolate ~20 hours Slow, Long-Term Release (Benchmark) researchgate.net
SNAPS-Nitrosothiol~37 hoursVery Slow, Long-Term Release nih.gov

Degradation Pathways and Stability Studies in Research Environments

Factors Affecting Deta-NO Stability in Solution

This compound's stability in aqueous solutions is governed by several key environmental factors. The primary mechanism of its decomposition is a spontaneous, first-order process that yields two moles of NO per mole of the parent compound. nih.govresearchgate.net This process is initiated by protonation, making the compound's half-life intrinsically linked to the composition of the solution. nih.govnih.gov

The rate of this compound decomposition is profoundly dependent on pH. nih.govwikipedia.org The compound exhibits significant stability in alkaline solutions (pH above 8.0), a property that is often utilized for preparing stock solutions. wikipedia.org In a 0.01 M NaOH solution, this compound is very stable and can be stored at 0°C for up to 24 hours. wikipedia.org

Conversely, as the pH decreases, the rate of decomposition accelerates dramatically. nih.gov The degradation process is triggered by the protonation of the diazeniumdiolate functional group. nih.govresearchgate.net In standard research buffers, such as 0.1 M phosphate (B84403) buffer at a physiological pH of 7.4, this compound has a well-characterized half-life. At this pH, the half-life is approximately 20 hours at 37°C and extends to 56 hours at room temperature (22-25°C). nih.govresearchgate.net When the pH is lowered to 5.0, the decomposition becomes nearly instantaneous. wikipedia.org This pH-dependent behavior is a critical consideration in cell culture experiments, where the medium is typically buffered to a physiological pH around 7.4. libretexts.org The consistent release rate at this pH allows it to mimic the low, transient synthesis of NO by cellular enzymes. nih.gov

While the effect of pH is well-documented, specific research detailing the influence of ionic strength on this compound stability in cell culture media is not extensively available. General chemical kinetic principles suggest that ionic strength can affect the rates of reactions involving charged species, but detailed studies quantifying this effect for this compound decomposition have not been prominently reported. rsc.orgnih.gov Cell culture media, such as DMEM, have a physiological ionic strength (approximately 0.17 M), which forms the background condition for the reported half-life data. mdpi.com

Table 1: Effect of pH and Temperature on this compound Half-Life
ConditionpHTemperature (°C)Half-Life (t½)Reference
Physiological (Body Temp)7.437~20 hours nih.gov
Physiological (Room Temp)7.422-25~56 hours nih.gov
Acidic5.0Not SpecifiedNearly instantaneous wikipedia.org
Alkaline Stock>8.0 (e.g., 0.01 M NaOH)0-4Very stable (>24 hours) wikipedia.org

In research environments, the stability of chemical compounds can often be compromised by exposure to light or atmospheric oxygen. For this compound, its spontaneous breakdown is not reported to be affected by the presence of light. nih.gov Studies investigating its effects on neuronal cells noted that the response to this compound was unaltered by microscope illumination, suggesting a lack of photosensitivity. nih.gov

The presence of oxygen in the solution does not appear to directly influence the decomposition rate of the parent this compound molecule. The degradation is an acid-catalyzed hydrolysis process. researchgate.net However, the nitric oxide (NO) that is released from this compound is a radical species that can react with oxygen. In aqueous solutions, this reaction is second-order with respect to NO and first-order with respect to oxygen, leading to the formation of nitrite (B80452). acs.org This secondary reaction consumes the released NO and can influence the effective concentration and downstream biological effects, but it is distinct from the stability of the this compound compound itself.

Thermal Decomposition Kinetics and Pathways

While the decomposition of this compound in physiological, aqueous environments is well-studied, its degradation at high temperatures involves different mechanisms and energetic considerations.

Studies on the thermal properties of diazeniumdiolates, the chemical class to which this compound belongs, indicate that they can decompose exothermally at elevated temperatures. Differential scanning calorimetry (DSC) data for several diazeniumdiolate products show that they undergo explosive decomposition at moderately high temperatures, typically in the range of 181–274 °C. researchgate.net This suggests a rapid, high-energy release pathway that is distinct from the controlled, slow hydrolysis observed in aqueous solutions at physiological temperatures.

The decomposition of amino diazeniumdiolates is a strongly temperature-dependent process. For related compounds, activation enthalpies for the decomposition of the protonated form have been calculated to be in the range of 19-21 kcal/mol (approximately 80-88 kJ/mol). nih.gov This value includes contributions from both the tautomerization of the protonated intermediate and the subsequent heterolytic cleavage of the N-N bond that releases NO. nih.gov The specific high-temperature degradation pathways and products for this compound have not been fully elucidated in the available literature.

The spontaneous, pH-dependent decomposition of this compound is the most common pathway for NO release in research. However, catalytic processes can also influence this degradation. The decomposition of diazeniumdiolates can be catalyzed by specific enzymes for certain modified versions of the molecule. For instance, a β-gal-NONOate compound was designed to release NO only after being hydrolyzed by the enzyme β-galactosidase.

Furthermore, transition metal complexes can directly react with diazeniumdiolates. Studies involving aquacobalamin (B1421323) (a form of Vitamin B12) have shown that it reacts directly with DEA-NONOate, a related compound, in a process that does not require the prior release of NO. nih.gov This suggests a direct transfer of the nitroxyl (B88944) group to the cobalt center, representing a form of metal-mediated decomposition. nih.gov While not a traditional catalytic cycle, it demonstrates that interactions with metal centers can provide an alternative pathway for diazeniumdiolate degradation.

Storage and Handling Conditions for Research-Grade this compound

Proper storage and handling are paramount to maintaining the integrity and reactivity of research-grade this compound. As a solid, this compound is supplied as a crystalline material that is sensitive to moisture and can discolor upon exposure to air. wikipedia.org

For long-term storage, the solid compound should be kept at -80°C. wikipedia.org It is recommended to keep the vial sealed, preferably under an inert atmosphere such as nitrogen, until use. wikipedia.org If the laboratory is not equipped with a glove box for handling air-sensitive compounds, exposure to the atmosphere should be minimized. Under these conditions, the solid is stable for at least two years. researchgate.net

For experimental use, stock solutions are typically prepared. Due to the high stability at alkaline pH, a concentrated stock solution can be made in 0.01 M NaOH and stored at 0°C for up to 24 hours. wikipedia.org To initiate NO release for an experiment, an aliquot of this alkaline stock is diluted into a larger volume of buffer at the desired experimental pH, typically 7.0-7.4. wikipedia.org Aqueous solutions of this compound at physiological pH should be prepared fresh and are not recommended for storage beyond one day. wikipedia.org

Table 2: Recommended Storage and Handling of this compound
FormConditionRecommended TemperatureAtmosphereDurationReference
SolidLong-term-80°CInert (e.g., Nitrogen), Sealed≥ 2 years researchgate.net
Alkaline Stock Solution (e.g., 0.01 M NaOH)Short-term0°CSealedUp to 24 hours wikipedia.org
Aqueous Solution (pH 7.4)For immediate useN/AN/APrepare fresh; do not store > 1 day wikipedia.org

Strategies for Maintaining Compound Integrity

To ensure the accurate and consistent delivery of nitric oxide in experimental models, strict adherence to proper handling and storage protocols for this compound is essential. The solid form of the compound is sensitive to moisture and air, and discoloration may occur upon exposure. glpbio.com Therefore, long-term storage should be at -80°C under an inert nitrogen atmosphere. glpbio.com For short-term storage, -20°C is appropriate. nih.gov It is recommended to keep the vial sealed until use, particularly in environments not equipped with a glove box for handling air-sensitive compounds. glpbio.com

When preparing solutions of this compound, its high solubility in water is an advantage. glpbio.com To maintain the integrity of the compound in solution for as long as possible, it is advisable to prepare stock solutions in an alkaline medium, such as 0.01 M NaOH. glpbio.com These alkaline stock solutions are considerably stable and can be stored at 0°C for up to 24 hours. glpbio.com The release of nitric oxide is initiated by diluting an aliquot of the stable alkaline stock solution into a buffer at the desired experimental pH, typically between 7.0 and 7.4. glpbio.com

To further ensure the integrity of the prepared solutions, the concentration of intact this compound can be verified spectrophotometrically. The compound has a characteristic UV absorbance at 252 nm, which allows for its quantification in aqueous solutions. glpbio.com This is particularly useful if there is any uncertainty about the storage conditions or the age of the stock solution. glpbio.com

Table 2: Recommended Storage and Handling of this compound

Form Storage Condition Duration Key Considerations
Solid -80°C under Nitrogen At least 1 year Sensitive to moisture and air. glpbio.com
Solid -20°C Short-term Store in the dark and under desiccating conditions. nih.gov
Alkaline Stock Solution (0.01 M NaOH) 0°C Up to 24 hours Provides a stable form for subsequent dilution. glpbio.com
Experimental Solution (pH 7.0-7.4) Prepare fresh for each experiment Dependent on temperature Degradation begins immediately upon dilution into neutral pH buffer. glpbio.com

This table summarizes the best practices for storing and handling this compound to maintain its integrity.

Future Directions and Emerging Research Avenues for Diethylenetriamine/nitric Oxide Adducts

Integration with Advanced Biological Models (e.g., Organoids, Microfluidic Devices)

Traditional 2D cell culture systems, while foundational, lack the complex cellular architecture and microenvironment of living tissues. The next frontier in understanding Deta-NO's biological effects involves its integration with more physiologically relevant models like organoids and microfluidic "organ-on-a-chip" systems.

Organoids , three-dimensional (3D) miniaturized versions of organs grown in vitro, recapitulate the complex cell-cell and cell-matrix interactions of their in vivo counterparts. wikipedia.org Applying this compound to organoid models of the brain, lung, or tumors could provide unprecedented insight into how NO influences tissue development, disease progression, and therapeutic responses in a context that mirrors human physiology more closely. For instance, researchers could study the long-term effects of sustained NO release from this compound on the cellular differentiation and organization within a developing cerebral organoid.

Microfluidic devices offer precise control over the cellular microenvironment, enabling the manipulation of fluid flow, chemical gradients, and mechanical forces at a microscopic scale. tandfonline.com These platforms can be used to create sophisticated models of biological barriers, such as the blood-brain barrier, or to simulate the dynamic conditions of blood vessels. Introducing this compound into such systems would allow for detailed investigation of its effects on endothelial cell function under shear stress or its ability to modulate vascular tone in a controlled, biomimetic environment. researchgate.net

Table 1: Comparison of Advanced Biological Models for this compound Research

Model TypeKey Advantages for this compound ResearchPotential Research Questions
Organoids - High physiological relevance (3D structure, multiple cell types).- Mimics organ-specific development and architecture.- How does sustained NO release from this compound affect tumor organoid growth and heterogeneity?- What are the long-term impacts of this compound on neuronal development in brain organoids?
Microfluidic Devices - Precise control of microenvironment (flow, gradients).- Ability to model dynamic systems and biological barriers.- Potential for high-throughput analysis.- How does this compound influence endothelial cell response to shear stress?- Can this compound modulate the permeability of a blood-brain barrier model on a chip?

Development of Smart, Responsive this compound Delivery Systems for Research

While this compound provides a predictable release of NO, its decomposition is primarily governed by pH and temperature. tandfonline.comtargetmol.com A significant future direction is the development of "smart" delivery systems where the release of NO from this compound or its derivatives can be triggered by specific biological cues or external stimuli. These systems would enable researchers to deliver NO with high spatial and temporal precision, targeting specific cells or tissues and activating release on demand.

These advanced delivery platforms could be designed to respond to various triggers:

Endogenous Stimuli: Nanocarriers could be engineered to release their this compound payload in response to conditions characteristic of specific disease microenvironments, such as altered pH, redox state, or the presence of certain enzymes. tandfonline.com

Exogenous Stimuli: this compound could be encapsulated within materials that respond to external triggers like light, ultrasound, or magnetic fields, giving researchers precise external control over NO release.

Such smart systems would be powerful research tools, allowing for the investigation of NO's role in highly dynamic biological processes with a level of control that is not currently possible.

High-Throughput Screening of this compound Derivatives for Specific Biological Activities

This compound is one of many possible NONOate structures. The future holds immense potential for the synthesis and evaluation of a vast library of this compound derivatives to identify compounds with novel or enhanced biological activities. High-throughput screening (HTS) provides the technological framework to test thousands of chemical variants rapidly and efficiently. nih.govnih.gov

The HTS process would involve:

Library Synthesis: Creating a diverse library of molecules by systematically modifying the diethylenetriamine (B155796) backbone of this compound.

Assay Development: Designing automated cell-based or biochemical assays that can measure a specific desired biological outcome (e.g., cancer cell death, reduction in inflammatory markers, neuronal activation).

Screening and Hit Identification: Using robotic systems to rapidly test the entire library against the target assay to identify "hits"—compounds that produce the desired effect. acs.org

Lead Optimization: Further studying the identified hits to confirm their activity and specificity.

This approach could lead to the discovery of second-generation this compound derivatives tailored for specific research applications, such as compounds with enhanced potency against particular cancer cell lines or derivatives that selectively target certain enzymes or cellular pathways.

Table 2: Hypothetical High-Throughput Screening Workflow for this compound Derivatives

StageDescriptionTechnology UtilizedDesired Outcome
1. Library Generation Automated synthesis of hundreds or thousands of this compound analogs with varied chemical structures.Combinatorial Chemistry, Robotic SynthesisA diverse chemical library of novel NONOates.
2. Primary Screen Rapidly test all compounds at a single concentration in a cell-based assay (e.g., cancer cell viability).Automated Liquid Handlers, Plate ReadersIdentification of initial "hits" with potential biological activity.
3. Secondary Screen Re-test hits in dose-response assays to confirm activity and determine potency.Fluorescence Microscopy, Luminescence AssaysConfirmed active compounds with dose-dependent effects.
4. Selectivity Panel Test confirmed hits against a panel of different cell lines to assess specificity.High-Content Imaging, Flow CytometryIdentification of derivatives with selective activity for the target of interest.

Advanced Computational-Experimental Synergy in this compound Mechanism Elucidation

Fully understanding how this compound exerts its effects requires a molecular-level picture of its interactions with biological targets like proteins. Achieving this level of detail through purely experimental means is challenging. The synergy between advanced computational modeling and experimental validation represents a powerful future avenue for research.

Computational approaches , such as quantum mechanics and molecular dynamics simulations, can be used to:

Model the NO release mechanism from this compound under various conditions.

Predict how NO and the parent this compound molecule bind to and modulate the function of specific proteins.

Simulate the downstream effects of these interactions on cellular signaling pathways.

These computational predictions can then guide experimental studies . For example, if a simulation predicts that this compound interacts with a specific amino acid on a target enzyme, researchers can use site-directed mutagenesis to create a version of that enzyme with the amino acid changed and experimentally test if the effects of this compound are diminished. This iterative cycle of prediction and validation will greatly accelerate the elucidation of this compound's precise mechanisms of action.

Exploration of this compound in Novel Non-Biological Research Contexts

While this compound is primarily known for its biological applications, its ability to generate NO—a reactive free radical—opens possibilities for its use in non-biological fields, particularly in materials science and polymer chemistry. Future research is poised to explore these novel contexts.

One promising area is the creation of NO-releasing materials. This compound or similar NONOates can be incorporated into polymer backbones or hydrogels. This creates materials with a built-in capacity to release NO over extended periods. Such materials could have applications in:

Antimicrobial Surfaces: Materials that release NO could be used to create surfaces that resist the formation of bacterial biofilms, a significant challenge in many industrial and environmental settings.

Catalysis: The controlled release of the NO radical could be harnessed to initiate or participate in specific chemical reactions.

Polymer Synthesis: NO can act as a polymerization inhibitor or controller, and this compound could serve as a source for this control, allowing for the synthesis of polymers with specific properties.

The development of polymethacrylate-based microbeads that can be converted to release NO demonstrates the feasibility of this approach, opening the door for creating functional materials where NO release is a key design feature.

Q & A

Q. What is the primary biochemical role of Deta-NO in experimental studies, and how is it methodologically applied to investigate cellular signaling pathways?

this compound (Diethylenetriamine NONOate) is a nitric oxide (NO) donor widely used to study NO-mediated signaling mechanisms. Its application involves controlled release of NO under physiological conditions, enabling researchers to mimic endogenous NO production. For example, in studies examining protein kinase B (PKB) phosphorylation, this compound pretreatment (e.g., 24-hour exposure) induces dose-dependent inhibition of ATP-triggered PKB activation, highlighting its role in modulating kinase activity . Methodologically, researchers dissolve this compound in buffer solutions (pH 7.4) and apply it to cell cultures at concentrations ranging from 10–100 µM, with controls for NO scavengers (e.g., PTIO) to validate specificity .

Q. How should researchers design experiments to assess the time-dependent effects of this compound on cellular responses?

Experimental design must include:

  • Time-course analyses : Compare short-term (e.g., 15 minutes) vs. long-term (e.g., 24 hours) exposure to this compound to differentiate acute vs. chronic NO effects.
  • Dose-response curves : Test concentrations from 1–100 µM to identify thresholds for biological activity.
  • Negative controls : Use cGMP analogues (e.g., 8-bromo-cGMP) to rule out secondary signaling pathways. For instance, demonstrates that 24-hour this compound pretreatment, but not short-term exposure, inhibits PKB phosphorylation, emphasizing the need for temporal resolution in experimental setups .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Pairwise comparisons (e.g., ANOVA with Tukey’s post hoc test) are recommended for multi-group analyses. Ensure data normalization to baseline controls (e.g., untreated cells) to account for batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-mediated signaling outcomes, such as divergent effects on kinase activity across studies?

Contradictions may arise from differences in cell type, NO release kinetics, or assay conditions. To address this:

  • Standardize NO quantification : Use chemiluminescence or fluorescence probes (e.g., DAF-FM) to measure real-time NO levels.
  • Control for redox state : Pre-treat cells with antioxidants (e.g., NAC) to isolate NO-specific effects from reactive oxygen species (ROS).
  • Cross-validate with genetic models : Use siRNA knockdown of NO synthase (NOS) isoforms to compare endogenous vs. exogenous NO effects. highlights that this compound’s inhibition of PKB is not replicated by cGMP analogues, suggesting NO acts via non-canonical pathways in certain contexts .

Q. What methodologies enable integration of this compound findings with broader mechanistic studies, such as crosstalk between NO and other signaling molecules?

  • Multi-omics approaches : Combine phosphoproteomics (to map kinase activity) with transcriptomics (e.g., RNA-seq) to identify NO-regulated genes.
  • Pathway enrichment analysis : Tools like STRING or KEGG can link this compound-induced changes to known signaling networks.
  • Kinase activity profiling : Use multiplex assays (e.g., Luminex) to quantify simultaneous activation/inhibition of multiple kinases.

Q. How should researchers address variability in this compound stability across experimental conditions?

this compound’s half-life depends on pH, temperature, and buffer composition. Mitigation strategies include:

  • Pre-calibration : Measure NO release rates under specific lab conditions using electrochemical sensors.
  • Batch consistency : Prepare fresh this compound solutions for each experiment and avoid freeze-thaw cycles.
  • Documentation : Report detailed protocols for solution preparation and storage to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.